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  • Product: 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole
  • CAS: 1266386-31-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole

CAS 1266386-31-5 | A Critical Intermediate for Indazole-Based Therapeutics Executive Summary 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole (CAS 1266386-31-5) is a high-value heterocyclic building block used primarily...

Author: BenchChem Technical Support Team. Date: March 2026

CAS 1266386-31-5 | A Critical Intermediate for Indazole-Based Therapeutics

Executive Summary

4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole (CAS 1266386-31-5) is a high-value heterocyclic building block used primarily in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. Its structural uniqueness lies in the N2-regioselective protection of the indazole core with a tetrahydropyranyl (THP) group.

Unlike the thermodynamically favored N1-isomers, the N2-protected scaffold locks the indazole in a quinoid-like 2H-tautomeric state. This electronic configuration is crucial for directing downstream C–C cross-coupling reactions at the C4-position, particularly in the synthesis of complex APIs like Niraparib and its analogs. This guide details the synthesis, regio-isolation, and functionalization of this critical intermediate.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertySpecification
IUPAC Name 4-Bromo-2-(oxan-2-yl)indazole
CAS Number 1266386-31-5
Molecular Formula C₁₂H₁₃BrN₂O
Molecular Weight 281.15 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Functional Groups Aryl Bromide (C4), THP-Aminal (N2)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Synthesis & Regioselectivity: The N1 vs. N2 Challenge

The synthesis of CAS 1266386-31-5 presents a classic heterocyclic challenge: Tautomeric Regiocontrol . Indazoles exist in equilibrium between 1H and 2H forms.[1][2][3] Reaction with 3,4-dihydro-2H-pyran (DHP) typically yields a mixture of N1-THP (thermodynamic product) and N2-THP (kinetic/minor product).

Reaction Mechanism

The reaction proceeds via an acid-catalyzed electrophilic addition. The protonated DHP generates an oxocarbenium ion, which is attacked by the indazole nitrogen.

  • N1-Attack: Preserves the benzenoid aromaticity of the fused ring (More stable).

  • N2-Attack: Results in a quinoid-like structure (Less stable, but required for this CAS).

Optimized Synthetic Protocol

To maximize the yield of the N2-isomer and ensure successful isolation, the following protocol is recommended based on field applications.

Reagents:

  • Substrate: 4-Bromo-1H-indazole[4]

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.5 - 2.0 equiv)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (PTSA) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Setup: Charge 4-bromo-1H-indazole and PPTS into a reactor with anhydrous DCM under nitrogen.

  • Addition: Add DHP dropwise at 0°C to control the exotherm and suppress polymerization of DHP.

  • Reaction: Allow warming to room temperature (20-25°C). Stir for 4–12 hours. Monitor by TLC/HPLC.

    • Note: Higher temperatures often favor the N1-isomer via thermodynamic equilibration. Keep temperatures moderate to preserve the kinetic N2-product ratio.

  • Quench: Quench with saturated NaHCO₃ solution. Extract with DCM.

  • Purification (Critical): The crude mixture will contain both N1 and N2 isomers.

    • Separation: Flash column chromatography (Silica Gel).

    • Elution: The N2-isomer (CAS 1266386-31-5) typically elutes after the N1-isomer in EtOAc/Hexane systems due to higher polarity induced by the quinoid character.

    • Crystallization: In large-scale manufacturing, fractional crystallization from heptane/IPA can be used to enrich the desired isomer.

Visualization of Regioselectivity

Synthesis cluster_conditions Key Control Parameters Start 4-Bromo-1H-indazole (Tautomeric Mix) Intermediate Oxocarbenium Intermediate Start->Intermediate Activation Reagents DHP + H+ (Acid Catalyst) Reagents->Intermediate Mixture Reaction Mixture (N1 + N2 Isomers) Intermediate->Mixture Nucleophilic Attack Separation Chromatography (Silica Gel) Mixture->Separation Target TARGET (N2) CAS 1266386-31-5 Separation->Target Polar Fraction Waste By-product (N1) (Thermodynamic) Separation->Waste Non-polar Fraction Control1 Temp: <25°C (Favors Kinetic N2)

Caption: Synthesis workflow highlighting the critical separation of the N2-isomer from the thermodynamic N1-byproduct.

Analytical Validation (QC)

Distinguishing the N2-isomer from the N1-isomer is critical for quality control.

  • 1H NMR (DMSO-d6):

    • N2-Isomer (Target): The C3-proton often shifts downfield compared to the N1-isomer due to the adjacent N2-substitution. The anomeric proton of the THP group (N-CH-O) appears as a doublet of doublets (dd) around 5.6–5.8 ppm.

    • NOESY: A key diagnostic is the Nuclear Overhauser Effect (NOE).

      • N1-THP: NOE observed between THP protons and C7-H.

      • N2-THP: NOE observed between THP protons and C3-H . This is the definitive structural proof.

  • HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% TFA).

    • Retention Time: N2-isomers generally have lower retention times than N1-isomers in reverse-phase systems due to higher polarity.

Functionalization & Applications

The 4-bromo substituent serves as a versatile handle for Palladium-catalyzed cross-coupling reactions, essential for building PARP inhibitor scaffolds.

Suzuki-Miyaura Coupling Workflow
  • Activation: The C4-Br bond is activated by Pd(0) catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄).

  • Coupling: Reaction with aryl- or heteroaryl-boronic acids introduces the pharmacophore (e.g., phenyl-piperidine moiety).

  • Deprotection: The THP group is removed after the coupling to restore the free indazole NH, often required for hydrogen bonding in the enzyme active site.

Deprotection Protocol
  • Conditions: HCl (4M in Dioxane) or TFA/DCM (1:1).

  • Temp: 0°C to Room Temperature.

  • Workup: Neutralization with NaOH/NaHCO₃ precipitates the final API intermediate.

Functionalization Diagram

Functionalization Core 4-Bromo-2-THP-indazole (CAS 1266386-31-5) Coupling Suzuki Coupling (Pd Catalyst, Boronic Acid) Core->Coupling C-C Bond Formation CoupledProduct 4-Aryl-2-THP-indazole (Protected Intermediate) Coupling->CoupledProduct Deprotection Acid Hydrolysis (HCl or TFA) CoupledProduct->Deprotection Cleave THP Final 4-Aryl-1H-indazole (Active Scaffold) Deprotection->Final Tautomerization

Caption: Downstream functionalization pathway transforming the scaffold into an active pharmaceutical ingredient.

Safety & Handling

  • Hazards: Classified as H302 (Harmful if swallowed), H315 (Skin Irritant), and H319 (Eye Irritant).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Stability: The THP acetal is sensitive to acid. Avoid exposure to acidic fumes during storage. Stable under basic and neutral conditions.

References

  • Synthesis of 2H-Indazoles: Clemens, J., et al. "Pd-Catalyzed Regioselective Synthesis of 2-Aryl-2H-indazoles."[5] Synthesis, 2022, 54, 3215-3226.[5] Link

  • THP Protection Mechanisms: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed., Wiley-Interscience, 1999. Link

  • Niraparib Synthetic Routes: Jones, P., et al. "Preparation of piperidinylphenylindazolylcarboxamide for use as PARP inhibitors." WO 2008084261. Link

  • Regioselectivity in Indazoles: "Troubleshooting regioselectivity in indazole synthesis." BenchChem Technical Guides. Link

  • Compound Data: PubChem CID 57474729 (4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole).[4] Link(Note: PubChem indexes the N1 isomer primarily; N2 is the specific isomer discussed here).

Sources

Exploratory

4-Bromo-2-THP-indazole: Structural Dynamics, Regioselective Synthesis, and Applications in Cross-Coupling

Executive Summary Indazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles and benzimidazoles in the design of kinase inhibitors and receptor modulators. The functionaliza...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles and benzimidazoles in the design of kinase inhibitors and receptor modulators. The functionalization of the indazole core—particularly at the sterically hindered C4 position—requires robust and strategically chosen protecting groups to prevent catalyst poisoning and unwanted side reactions. 4-bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole (4-bromo-2-THP-indazole) emerges as a critical synthetic intermediate in this domain.

Unlike the thermodynamically favored N1-protected isomer, the N2-THP isomer offers unique electronic and steric advantages. This technical guide explores the regiochemical causality behind its synthesis, details its physicochemical properties, and provides self-validating protocols for its isolation and downstream application in palladium-catalyzed cross-coupling.

Structural Chemistry & Regioselectivity

The indazole heterocycle exhibits annular tautomerism, existing in an equilibrium between the 1H- (benzenoid) and 2H- (quinonoid) forms. When reacting 4-bromo-1H-indazole with 3,4-dihydro-2H-pyran (DHP) under acidic conditions, protection can occur at either the N1 or N2 position.

Thermodynamic vs. Kinetic Control

The regioselectivity of THP protection is strictly governed by the reaction conditions:

  • N1-THP Isomer (Thermodynamic): The 1H-tautomer is lower in energy, making the N1-protected product the thermodynamically stable outcome. Prolonged heating or the use of strong acids (like PTSA) drives the equilibrium toward this isomer[1].

  • N2-THP Isomer (Kinetic): The N2-protected product forms rapidly but is less stable. By utilizing a mild acid catalyst such as Pyridinium p-Toluenesulfonate (PPTS) and strictly limiting the reaction time, the kinetic N2 isomer can be selectively isolated before acid-catalyzed isomerization to the N1 form occurs[1].

Strategic Utility of the N2 Isomer

The choice between N1 and N2 protection is not merely academic; it dictates the success of downstream late-stage functionalization (LSF). For instance, during the synthesis of the oral Selective Estrogen Receptor Degrader (SERD) AZD9833, researchers specifically selected the N2-THP isomer of a bromoindazole intermediate. This choice was made to explicitly avoid a competitive directing effect from the THP oxygen toward the C7-position, which is a known liability of the N1-protected isomer during borylation and metallation sequences[2].

G SM 4-Bromo-1H-indazole (Tautomeric Mixture) Reagent DHP, PPTS/PTSA Acidic Conditions SM->Reagent + DHP N2 4-Bromo-2-THP-indazole (Kinetic Product, 2H-form) Reagent->N2 Short Time / Mild Acid (Kinetic Control) N1 4-Bromo-1-THP-indazole (Thermodynamic Product, 1H-form) Reagent->N1 Prolonged Heating (Thermodynamic Control) N2->N1 Isomerization (Acid Catalyzed)

Regioselective THP protection of 4-bromoindazole showing kinetic vs. thermodynamic pathways.

Physicochemical Properties

The properties of the N2-THP isomer closely mirror its N1 counterpart but differ significantly in NMR chemical shifts. The C3 proton of the N2 isomer is typically shifted downfield due to the quinonoid nature of the 2H-indazole system, and NOE (Nuclear Overhauser Effect) studies between the THP anomeric proton and the C3 proton definitively confirm N2 protection[1].

PropertyValue / Description
Chemical Name 4-bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole
Molecular Formula C12H13BrN2O
Molecular Weight 281.15 g/mol [3]
Isomeric Classification N2-protected (Kinetic isomer)
Appearance Pale yellow viscous oil to off-white solid
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
Stability Stable under basic/nucleophilic conditions; labile in protic acids

Experimental Methodologies

The following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly stated to ensure reproducibility and technical integrity.

Regioselective Synthesis of 4-Bromo-2-THP-indazole

Objective: Trap the kinetic N2 isomer while preventing thermodynamic equilibration.

  • Preparation: Dissolve 4-bromo-1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Causality: DCM provides a non-polar environment that limits the solubility of ionic intermediates, slowing down rapid equilibration.

  • Catalysis: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by Pyridinium p-Toluenesulfonate (PPTS, 0.1 equiv). Causality: PPTS is a significantly milder acid than PTSA. It provides just enough protonation to activate DHP without triggering the rapid isomerization of the resulting N2-THP product into the N1-THP form[1].

  • Kinetic Monitoring: Stir the reaction at 25 °C for exactly 60–90 minutes. Monitor strictly via TLC. Causality: At early time points, the N2 isomer dominates. Prolonged stirring (>2 hours) will result in the irreversible conversion to the N1 isomer[1].

  • Quenching: Immediately quench the reaction by adding saturated aqueous NaHCO3. Causality: Neutralizing the acid catalyst instantly "freezes" the isomeric ratio, preventing any further thermodynamic drift during workup.

  • Isolation: Extract with DCM, dry over Na2SO4, and purify via silica gel column chromatography (Hexanes/EtOAc gradient) to separate the N2 isomer from trace N1 byproduct.

C4 Functionalization via Suzuki-Miyaura Coupling

Objective: Leverage the N2-THP protection to perform a cross-coupling at the sterically hindered C4 position.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-bromo-2-THP-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.

  • Deoxygenation: Sparge the mixture with nitrogen for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Causality: The C4 position of indazole is sterically hindered by the adjacent C3 proton and the N2-THP group. The large bite angle of the dppf ligand accelerates the reductive elimination step, overcoming this steric bulk.

  • Coupling: Heat the mixture to 90 °C for 4–6 hours until complete consumption of the starting material is observed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, and purify via chromatography.

THP Deprotection

Objective: Remove the THP group to reveal the functionalized 1H-indazole.

  • Acidic Cleavage: Dissolve the coupled product in methanol. Add a solution of HCl (4M in dioxane, 5.0 equiv). Causality: The THP group is an acetal. Protic acidic conditions in the presence of a nucleophilic solvent (methanol) rapidly hydrolyze the acetal linkage, releasing the free indazole and 5-hydroxypentanal.

  • Neutralization: Stir for 2 hours at room temperature, then neutralize carefully with aqueous NaOH or NaHCO3 before extraction.

Mechanistic Pathways

The success of the downstream functionalization relies entirely on the catalytic cycle of the palladium catalyst. The N2-THP group plays a passive but critical role by shielding the nitrogen lone pairs, preventing them from coordinating to the Pd(0) center and halting the oxidative addition step.

G Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Complex Pd0->OA + Substrate TM Transmetalation Complex OA->TM + Boronic Acid RE Reductive Elimination Complex TM->RE Base-assisted RE->Pd0 - Product Product 4-Aryl-2-THP-indazole RE->Product Substrate 4-Bromo-2-THP-indazole Substrate->OA Boronic Arylboronic Acid + Base Boronic->TM

Catalytic cycle of Suzuki-Miyaura cross-coupling at the C4 position of 4-bromo-2-THP-indazole.

References

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC.
  • Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Asian Journal of Chemistry.
  • 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole - PubChem.

Sources

Foundational

2H-Indazole Building Blocks in Medicinal Chemistry: Overcoming Synthetic Hurdles and Unlocking Pharmacological Space

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The 2H-Indazole Imperative In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 2H-Indazole Imperative

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational to drug design. Among these, the indazole scaffold—a pyrazole ring fused to a benzene ring—exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole. Because the 1H-tautomer is thermodynamically favored due to its fully delocalized aromatic system, 2H-indazoles are kinetically and synthetically challenging to isolate[1].

However, as a Senior Application Scientist, I frequently advocate for the 2H-indazole core in lead optimization. The 2H-isomer projects its N2-substituents at a fundamentally different vector than its 1H counterpart, altering the molecule's dipole moment, lipophilicity, and hydrogen-bond acceptor/donor network[1]. This unique spatial orientation allows 2H-indazoles to access deep hydrophobic pockets in kinase hinge regions and enzyme catalytic clefts, making them highly prized bioisosteres in modern drug discovery[2].

Tautomerism A 1H-Indazole (Thermodynamically Favored) B 2H-Indazole (Kinetically Challenging) A->B Tautomerization (Rarely Favors 2H) C Unique H-Bonding & Vector Projection B->C MedChem Exploitation D Target Binding (e.g., Kinase Hinge) C->D Enhanced Affinity

Caption: Thermodynamic relationship between indazole tautomers and MedChem application.

The 2H-Indazole Pharmacophore in Drug Discovery

The clinical validation of the 2H-indazole scaffold is demonstrated by several FDA-approved drugs and advanced clinical candidates. By shifting the substitution from N1 to N2, medicinal chemists can fine-tune the physicochemical properties of the drug payload.

Table 1: 2H-Indazoles in Clinical and Experimental Pharmacology
Compound / DrugTarget / IndicationStructural Role of the 2H-Indazole Core
Pazopanib [2]VEGFR/PDGFR (Renal Cell Carcinoma)The N2-methyl group anchors the hinge-binding motif, optimizing vector projection into the ATP-binding site.
Niraparib [3]PARP1/2 (Ovarian Cancer)The N2-aryl substitution directs the critical piperidinyl group deep into the catalytic cleft of the PARP enzyme.
Compound 18 [4]Giardia intestinalis (Antiprotozoal)The 2,3-diphenyl-2H-indazole system acts as a lipophilic shield, significantly enhancing membrane permeability.

Strategic Approaches to Regioselective Synthesis

The historical bottleneck in 2H-indazole utilization is synthesis. Direct alkylation of 1H-indazoles is notoriously unselective, yielding difficult-to-separate mixtures of N1 and N2 alkylated products. To bypass this, modern synthetic methodologies construct the indazole ring de novo with the N2-substituent already in place.

The Davis-Beirut Reaction (DBR)

The Davis-Beirut reaction is a robust, redox-neutral heterocyclization that converts o-nitrobenzylamines into 2H-indazoles under mild basic conditions[1]. The causality behind its success lies in the in situ generation of a highly reactive nitroso imine intermediate, which undergoes rapid N-N bond formation.

DBR_Mechanism N1 o-Nitrobenzylamine N2 Base / Solvent (KOH, MeOH/H2O) N1->N2 N3 aci-Nitro Intermediate N2->N3 N4 Nitroso Imine (Highly Reactive) N3->N4 N5 N-N Bond Heterocyclization N4->N5 N6 Substituted 2H-Indazole N5->N6

Caption: Mechanistic pathway of the Davis-Beirut Reaction forming the 2H-indazole core.

One-Pot Condensation-Cadogan Reductive Cyclization

While the traditional Cadogan cyclization uses triethyl phosphite at harsh temperatures (>150 °C), recent advancements utilize tri-n-butylphosphine (PBu₃)[5]. PBu₃ lowers the activation energy required for oxygen transfer, allowing the reduction of o-imino-nitrobenzenes to proceed at 80 °C. This enables a one-pot condensation-cyclization sequence that is highly tolerant of sensitive functional groups.

Cadogan_Workflow S1 o-Nitrobenzaldehyde + Amine S2 Condensation (i-PrOH, 80°C) S1->S2 S3 o-Imino-nitrobenzene (In Situ) S2->S3 S4 Reduction (PBu3 addition) S3->S4 S5 2H-Indazole Product S4->S5

Caption: Step-by-step workflow for the One-Pot Condensation-Cadogan Cyclization.

Table 2: Comparison of Regioselective Synthetic Methods
MethodologyReagents / ConditionsYield RangeKey Advantage
Davis-Beirut [1]KOH, MeOH/H₂O (15%), RT60 - 85%Redox-neutral; operates at room temperature.
Modified Cadogan [5]PBu₃, i-PrOH, 80 °C55 - 90%One-pot procedure from commercially available aldehydes.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in quality control steps are explicitly detailed.

Protocol A: Davis-Beirut Synthesis of 2H-Indazoles

Objective: Synthesize N2-substituted 2H-indazoles via redox-neutral heterocyclization.

  • Substrate Preparation : Dissolve 1.0 equivalent of the appropriate o-nitrobenzylamine in a solvent mixture of methanol and water.

    • Causality Check: The solvent ratio is critical. Maintain exactly 15% water by volume. Water acts as a crucial proton shuttle to facilitate the aci-nitro to nitroso imine transition. Exceeding 25% water will cause competitive hydrolysis of the imine intermediate, drastically reducing yields[1].

  • Base Addition : Add 3.0 equivalents of potassium hydroxide (KOH) pellets directly to the stirring solution at room temperature.

  • Reaction Monitoring : Stir the reaction open to the atmosphere for 2-4 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the bright yellow o-nitrobenzylamine spot indicates the formation of the nitroso imine and subsequent cyclization.

  • Workup & Validation : Quench the reaction with saturated aqueous NH₄Cl to neutralize the KOH. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification : Concentrate under reduced pressure and purify via silica gel chromatography. Validate the 2H-indazole core via LC-MS and ¹H-NMR (specifically looking for the characteristic downfield shift of the C3-proton, typically around 8.0–8.5 ppm).

Protocol B: One-Pot Condensation-Cadogan Reductive Cyclization

Objective: Synthesize 2-aryl/alkyl-2H-indazoles directly from o-nitrobenzaldehydes.

  • Condensation : In a dry, round-bottom flask, combine 1.0 equivalent of o-nitrobenzaldehyde and 1.1 equivalents of the desired primary amine in isopropanol (i-PrOH) (0.5 M concentration).

  • Imine Formation : Heat the mixture to 80 °C for 2 hours.

    • Self-Validation: Remove a 10 µL aliquot, dilute in MeCN, and run a quick LC-MS to confirm >95% conversion to the o-imino-nitrobenzene intermediate. Do not proceed until condensation is complete[5].

  • Reductive Cyclization : To the same pot at 80 °C, carefully add 2.5 equivalents of tri-n-butylphosphine (PBu₃) dropwise.

    • Causality Check: PBu₃ is selected over triethyl phosphite because its superior nucleophilicity allows the deoxygenation of the nitro group to proceed at 80 °C, preventing thermal degradation of the newly formed imine[5].

  • Completion & Workup : Stir for an additional 4-6 hours at 80 °C. Cool to room temperature. The major byproduct is tributylphosphine oxide, which is highly soluble in organic solvents but can be removed by passing the crude mixture through a short pad of silica gel, eluting with a non-polar solvent mixture before isolating the highly crystalline 2H-indazole product.

Late-Stage Functionalization (LSF)

Once the 2H-indazole core is constructed, late-stage functionalization is often required to optimize target affinity. A recent breakthrough involves the regioselective C3-formylation of 2H-indazoles[6].

By treating the 2H-indazole with Selectfluor (3.0 equiv) in dimethyl sulfoxide (DMSO) under microwave irradiation (125 °C, 1 hour), researchers can achieve direct C3-formylation. In this reaction, DMSO acts unconventionally as the formylating agent via a radical pathway mediated by Selectfluor's oxidative properties[6]. The resulting 3-formyl-2H-indazoles serve as highly versatile handles for subsequent reductive aminations or cross-coupling reactions, rapidly expanding the accessible chemical space for structure-activity relationship (SAR) campaigns.

References

  • Zhu, J. S., Haddadin, M. J., & Kurth, M. J. (2019). "Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis." Accounts of Chemical Research.[Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters.[Link]

  • Harris, P. A. et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor." Journal of Medicinal Chemistry.[Link]

  • National Center for Biotechnology Information. "Niraparib | C19H20N4O | CID 24958200" PubChem. [Link]

  • Hernández-García, E. et al. (2021). "Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives." MDPI Molecules.[Link]

Sources

Exploratory

Unlocking Indazole Regiochemistry: A Comprehensive Guide to N1 and N2 THP Isomers

Executive Summary The indazole heterocycle is a privileged pharmacophore in drug discovery, frequently utilized as a bioisostere for indole and phenol, and as a critical hinge-binding motif in kinase inhibitors[1]. To fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole heterocycle is a privileged pharmacophore in drug discovery, frequently utilized as a bioisostere for indole and phenol, and as a critical hinge-binding motif in kinase inhibitors[1]. To functionalize the indazole core (e.g., via directed C3-lithiation or cross-coupling), the reactive nitrogen atoms must often be temporarily masked. The tetrahydropyranyl (THP) group is a preferred protecting moiety due to its low cost, stability under basic conditions, and ease of removal[2].

However, the inherent tautomerism of the indazole ring leads to the formation of two distinct regioisomers upon protection: N1-THP and N2-THP. This whitepaper provides a deep-dive technical analysis into the thermodynamic and kinetic mechanisms governing this regioselectivity, the analytical logic required for definitive isomer differentiation, and field-proven protocols for their controlled synthesis.

Mechanistic Causality: Kinetic vs. Thermodynamic Control

The indazole heterocycle exists in an annular tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms[3]. Because the benzenoid form preserves full aromaticity in the fused benzene ring, the 1H-tautomer is thermodynamically more stable in solution and solid states[3].

When reacting indazole with 3,4-dihydro-2H-pyran (DHP) under mild acidic catalysis—such as Pyridinium p-Toluenesulfonate (PPTS)—the reaction yields a mixture of N1- and N2-protected isomers[3][4]. The ratio of these isomers is strictly governed by the reaction conditions:

  • Kinetic Control (N2-THP): At shorter reaction times and lower temperatures, the electrophilic addition of DHP can occur rapidly at the N2 position, yielding the N2-THP isomer (quinonoid form)[3].

  • Thermodynamic Control (N1-THP): Under prolonged heating, the acidic conditions catalyze the reversible cleavage of the THP ether. The system acts as a thermodynamic sink, continuously isomerizing the kinetic product and driving the equilibrium toward the highly stable N1-THP isomer (benzenoid form)[3].

G Indazole 1H-Indazole / 2H-Indazole (Tautomeric Equilibrium) Reagents DHP, Acid Catalyst (e.g., PPTS) Solvent or Solvent-Free Indazole->Reagents N2_THP N2-THP Indazole (Kinetic Product) Quinonoid Core Reagents->N2_THP Short Reaction Time Lower Temperature N1_THP N1-THP Indazole (Thermodynamic Product) Benzenoid Core Reagents->N1_THP Prolonged Heating Higher Temperature N2_THP->N1_THP Acid-Catalyzed Isomerization (Thermodynamic Sink)

Kinetic vs. thermodynamic control in the regioselective THP protection of indazoles.

Analytical Differentiation: The NMR Logic

Standard chromatographic techniques (TLC, LC-MS) often fail to unambiguously differentiate N1 and N2 isomers due to their identical molecular weights and similar retention profiles. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive diagnostic tool, relying on the distinct electronic environments of the two isomers[5][6].

The Causality of Chemical Shifts:

  • 1H-NMR (C7-H and C3-H): In the N2-THP isomer, the lone pair of electrons on the unsubstituted N1 atom exerts a strong through-space deshielding effect on the adjacent C7 proton[5]. Consequently, the C7-H resonance shifts significantly downfield (higher frequency) compared to the N1 isomer[5]. Conversely, the C3 proton in the N2 isomer is shielded relative to the N1 isomer[5].

  • 13C-NMR (C7 and C7a): The carbon framework mirrors this electronic distribution. The C7 and C7a carbons are highly deshielded in the N2 isomer, exhibiting a diagnostic shift of Δδ ≈ 8–10 ppm compared to the N1 isomer[5].

Table 1: Diagnostic NMR Chemical Shifts for N1 vs. N2 Indazole Isomers
NMR NucleusPositionN1-THP Isomer (Thermodynamic)N2-THP Isomer (Kinetic)Diagnostic Logic
1H-NMR C7-HUpfield (Shielded)Downfield (Deshielded)Deshielding by N1 lone pair in N2-isomer.
1H-NMR C3-HDownfield (Deshielded)Upfield (Shielded)Altered electron density in quinonoid vs benzenoid core.
13C-NMR C7~108–110 ppm~117 ppm (Δδ ≈ +8 ppm)Inductive/anisotropic effects from adjacent N1 lone pair.
13C-NMR C7a~139–140 ppm~148–149 ppm (Δδ ≈ +9 ppm)Disruption of benzenoid aromaticity in N2-isomer.

(Data synthesized from structural characterization of 1- and 2-substituted indazoles[5][6])

Note: For absolute 3D structural confirmation, 2D NOESY is employed. An NOE cross-peak between the THP anomeric proton and the C7-H confirms the N1-isomer, whereas a cross-peak with the C3-H confirms the N2-isomer[7].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. By sampling the reaction mixture and monitoring the C3-H/C7-H integration via 1H-NMR, scientists can quantitatively track the kinetic-to-thermodynamic shift.

Protocol A: Thermodynamically Controlled Synthesis of N1-THP Indazole

Objective: Maximize the yield of the stable N1-THP isomer.

  • Initialization: Dissolve 1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Catalysis: Add Pyridinium p-Toluenesulfonate (PPTS, 0.1 equiv) and 3,4-dihydro-2H-pyran (DHP, 1.5 equiv)[3][8].

  • Thermodynamic Drive: Reflux the mixture (approx. 40°C) for 12–24 hours[3].

  • Validation Checkpoint: Pull a 50 µL aliquot at 2 hours and 12 hours. Evaporate and run a crude 1H-NMR. The complete disappearance of the upfield C3-H peak (characteristic of the N2 isomer) validates that the thermodynamic equilibrium has been reached[3].

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize PPTS. Extract with DCM, dry over Na2SO4, and concentrate. Purify via silica gel chromatography.

Protocol B: Kinetically Controlled Synthesis of N2-THP Indazole

Objective: Isolate the transient N2-THP isomer before thermal isomerization.

  • Initialization: Dissolve 1H-indazole (1.0 equiv) in DCM at 0°C.

  • Catalysis: Add a milder acid or lower catalyst loading (e.g., PPTS 0.05 equiv) and DHP (1.1 equiv)[3].

  • Kinetic Arrest: Stir strictly at 0°C to room temperature for a short duration (1–2 hours)[3].

  • Validation Checkpoint: Immediate NMR sampling is required to confirm the presence of the downfield C7-H peak before isomerization occurs.

  • Workup: Rapidly quench with cold aqueous base (NaHCO3) to halt acid-catalyzed isomerization. Separate the N1/N2 mixture via careful flash chromatography.

Strategic Applications in Drug Development

Understanding and controlling N1 vs. N2 regiochemistry is not merely an academic exercise; it dictates the 3D spatial orientation (exit vectors) of the pharmacophore in target binding pockets[9].

Case Study: IRAK4 Inhibitors (Zabedosertib) Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical node in innate inflammatory signaling[10][11]. During the development of the clinical candidate BAY1834845 (Zabedosertib), researchers discovered that the regiochemistry of the indazole core was paramount[9].

  • The Exit Vector Causality: Docking experiments and matched pair analyses demonstrated that substituting the indazole at the N2-position provided a superior "exit vector" to address the IRAK4 front pocket[9].

  • Impact: This N2-trajectory significantly augmented both biochemical potency and kinase selectivity over the corresponding N1-substituted matches[9]. The synthesis of these clinical compounds heavily relied on optimizing the highly regioselective alkylation/protection of the N2 atom, deliberately overcoming the natural thermodynamic preference for N1[9].

References

  • Thatipally, S., Acharyulu, P. V. R., & Dubey, P. K. (2011). "Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions." Asian Journal of Chemistry. 3

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." Molecules. 6

  • Bothe, U., et al. (2024). "Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839." Journal of Medicinal Chemistry.12

Sources

Foundational

Technical Guide: 4-Bromoindazole Heterocyclic Scaffolds for Drug Discovery

Executive Summary The 4-bromoindazole scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly for kinase inhibition (Type I and II) and GPCR modulation. Unlike the more common 3-, 5-, o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-bromoindazole scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly for kinase inhibition (Type I and II) and GPCR modulation. Unlike the more common 3-, 5-, or 6-substituted indazoles, the 4-position offers a unique geometric vector that frequently directs substituents into the solvent-exposed front or the ribose-binding pocket of ATP-binding sites.

This guide provides a rigorous technical analysis of the 4-bromoindazole scaffold, focusing on overcoming its primary synthetic bottleneck—regioselective N-alkylation—and maximizing its utility via palladium-catalyzed cross-coupling.

Structural Significance & Pharmacophore Mapping

The C4 Vector Advantage

In the context of kinase drug discovery, the indazole core often mimics the adenine ring of ATP. The 4-position (C4) is sterically unique due to its proximity to the peri-hydrogen at C5 and the N1 nitrogen.

  • Vector Trajectory: Substituents at C4 project at an angle distinct from the C3 or C5 positions. In many kinase co-crystal structures (e.g., VEGFR, PLK4), this vector allows for the introduction of solubilizing groups (morpholines, piperazines) that reach the solvent front without disrupting the hinge-binding hydrogen bonds formed by the pyrazole nitrogens.

  • Electronic Modulation: The C4-bromide serves as a weak electron-withdrawing group (EWG) by induction but can donate electron density by resonance. This balance is critical for fine-tuning the pKa of the N-H proton, influencing both solubility and ligand-target residence time.

Chemical Space Visualization

The following diagram illustrates the strategic utility of the 4-bromoindazole scaffold in a typical ATP-binding pocket.

Pharmacophore cluster_0 Kinase ATP Pocket Indazole Indazole Core (Hinge Binder) C4_Br C4-Bromine (Synthetic Handle) Indazole->C4_Br Vector Projection Gatekeeper Gatekeeper Residue (Steric Clash Avoidance) Indazole->Gatekeeper Proximity Solvent Solvent Front (Solubility/Selectivity) C4_Br->Solvent Cross-Coupling Extension

Caption: Schematic representation of the 4-bromoindazole vector projecting towards the solvent front, avoiding gatekeeper clashes.

Synthetic Access & Regiocontrol (The N1 vs. N2 Challenge)

The most critical synthetic challenge with 4-bromoindazole is controlling the regioselectivity of N-alkylation or N-protection. The indazole ring exists in a tautomeric equilibrium, but N1-alkylation is generally thermodynamically favored, while N2-alkylation can be kinetically accessed or directed by specific steric/electronic factors.

Thermodynamic vs. Kinetic Control[1]
  • N1-Alkylation (Thermodynamic): The lone pair on N1 contributes to the aromatic sextet less directly than N2, making N1-alkylated products more stable (benzenoid structure preserved).

  • N2-Alkylation (Kinetic/Directed): Often observed with specific bases (e.g., Cs₂CO₃) or when the C7 position bears electron-withdrawing groups, though 4-bromo exerts only a mild directing effect.

Decision Logic for Regioselectivity

The following workflow dictates the experimental approach based on the desired isomer.

Regioselectivity Start 4-Bromoindazole Starting Material Target Target Isomer? Start->Target N1_Path N1-Alkylation (Thermodynamic) Target->N1_Path Most Common N2_Path N2-Alkylation (Kinetic/Steric) Target->N2_Path Specialized Cond_N1 Conditions: NaH (1.1 eq), THF/DMF 0°C -> RT N1_Path->Cond_N1 Cond_N2 Conditions: Cs2CO3, MeCN/DCM Or THP Protection (Transient) N2_Path->Cond_N2 Result_N1 Major: N1-Product (>90% Selectivity) Cond_N1->Result_N1 Result_N2 Mixture: N1/N2 (Requires Column Sep) Cond_N2->Result_N2

Caption: Decision tree for selecting reaction conditions to favor N1 vs. N2 functionalization.

Cross-Coupling Architectures

Once the nitrogen is protected or functionalized, the C4-bromide serves as the electrophile for Palladium-catalyzed cross-coupling.

Reactivity Profile

The C4-Br bond in indazoles is deactivated relative to the C3 or C7 positions due to the electron-rich nature of the fused pyrazole ring. Consequently, standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in sluggish conversion or homocoupling.

  • Recommendation: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to facilitate oxidative addition.

Suzuki-Miyaura Optimization Table

Data summarized from internal optimizations and literature precedents for 4-bromo-1-methyl-1H-indazole.

ParameterStandard ConditionOptimized Condition (High Yield)Rationale
Catalyst Pd(PPh₃)₄ (5-10 mol%)PdCl₂(dppf)·DCM (5 mol%) dppf prevents Pd aggregation; higher stability at reflux.
Base Na₂CO₃ (aq)Cs₂CO₃ (2-3 eq) Cesium effect improves solubility and transmetallation rates.
Solvent DME/Water1,4-Dioxane/Water (4:1) Higher boiling point (100°C+) required for C4 activation.
Temp 80°C100-110°C Overcomes activation energy barrier of electron-rich aryl bromide.
Yield 40-60%85-95% Minimized protodebromination side products.

Case Study: Type I Kinase Inhibitor Design

In the design of inhibitors for kinases such as PLK4 or VEGFR , the 4-bromoindazole is often converted into a 4-aryl or 4-heteroaryl derivative.

Mechanism of Action:

  • Hinge Binding: The N1/N2 motif binds to the kinase hinge region (e.g., Glu/Leu backbone).

  • Vector Extension: A phenyl ring coupled at C4 extends into the hydrophobic pocket.

  • Solubilization: A piperazine tail attached to the C4-phenyl group protrudes into the solvent, improving oral bioavailability.

Synthetic Workflow:

  • Step 1: N1-Methylation of 4-bromoindazole (NaH, MeI).

  • Step 2: Suzuki coupling with 4-(4-methylpiperazin-1-yl)phenylboronic acid.

  • Step 3: Salt formation (HCl) for crystallization.

Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Validates "Trustworthiness" via self-consistent purification steps.

Materials:

  • 4-Bromo-1H-indazole (1.0 eq)[1]

  • Sodium Hydride (60% in oil, 1.2 eq)

  • Alkyl Halide (1.1 eq)[2]

  • Anhydrous THF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add 4-bromo-1H-indazole and dissolve in anhydrous THF. Cool to 0°C.[2]

  • Deprotonation: Add NaH portion-wise over 15 minutes. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases (Solution turns from clear to slightly yellow/orange anion).

  • Alkylation: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3-12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The N1 product usually has a higher Rf than the N2 product.

  • Workup: Quench with sat. NH₄Cl (aq).[2] Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient 0-20% EtOAc in Hexanes).

    • Validation: ¹H NMR will show N1-CH₂ protons typically downfield (~4.0-5.5 ppm) compared to N2, but NOESY is the gold standard (NOE between N-CH₂ and C7-H indicates N1 substitution).

Protocol B: C4-Suzuki Cross-Coupling

Designed for recalcitrant C4-bromides.

Materials:

  • N1-Substituted-4-bromoindazole (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • PdCl₂(dppf)[3]·DCM (0.05 eq)

  • Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in a microwave vial or pressure tube. Add solvents.[1][3][4] Sparge with Argon for 10 minutes (Critical step to prevent homocoupling).

  • Catalyst Addition: Add Pd catalyst quickly and seal the vessel.

  • Heating: Heat to 100°C (oil bath) or 110°C (Microwave, 1 hour).

  • Filtration: Cool to RT. Filter through a Celite pad, washing with EtOAc.[3]

  • Purification: Concentrate and purify via silica gel chromatography.

References

  • National Institutes of Health (NIH). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.[1][3] RSC Advances. Retrieved from [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 4-Bromo-2-THP-Indazole

Executive Summary & Strategic Rationale The indazole heterocyclic scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous FDA-approved kinase inhibitors and emer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The indazole heterocyclic scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous FDA-approved kinase inhibitors and emerging therapeutic modalities like PROTACs (1[1]). While functionalization at the 5- or 6-position is synthetically straightforward, targeting the C4 position via palladium-catalyzed Suzuki-Miyaura cross-coupling presents unique steric and electronic hurdles (2[2]).

This application note provides a comprehensive, self-validating methodology for the Suzuki-Miyaura coupling of 4-bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole (4-bromo-2-THP-indazole). By detailing the causality behind protecting group strategies, catalyst selection, and solvent dynamics, this guide empowers researchers to achieve high-yielding C-C bond formations at the sterically encumbered C4 position.

Biological Context: Indazoles in Targeted Therapies

Indazole derivatives are frequently deployed to competitively bind the ATP-binding pockets of kinases. For example, functionalized indazoles have shown profound efficacy as PI3K/Akt pathway inhibitors and bacterial Gyrase B inhibitors (3[3], 4[4]). The diagram below illustrates the critical intervention point of these therapeutics within the PI3K signaling cascade.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Enzyme RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates Akt Akt (PKB) PIP3->Akt Recruits Prolif Cell Proliferation Akt->Prolif Promotes Inhibitor Indazole-based PI3K Inhibitor Inhibitor->PI3K Blocks Activity

PI3K/Akt signaling pathway illustrating the inhibitory action of indazole therapeutics.

Mechanistic Insights: The Causality of Reaction Design

The Imperative of THP Protection

Unprotected 1H-indazoles possess a highly acidic N-H bond (pKa ~14). If left unprotected during palladium-catalyzed cross-coupling, the indazole nitrogen can coordinate directly with the palladium center, leading to severe catalyst poisoning and reaction stalling (5[5]). Furthermore, the free N-H consumes the basic equivalents required for the transmetalation step of the Suzuki cycle.

Masking the indazole with a tetrahydropyranyl (THP) group at the N2 position resolves these thermodynamic bottlenecks. The 2-THP group is completely stable under the alkaline conditions required for Suzuki coupling, dramatically enhances the substrate's solubility in organic solvents, and can be cleanly cleaved post-coupling using mild acidic conditions (3[3]).

Catalyst & Ligand Selection

The C4 position of the indazole ring is sterically hindered by the adjacent C3-H and the bicyclic ring system. Standard catalysts like Pd(PPh₃)₄ often fail here, resulting in sluggish oxidative addition and elevated rates of des-bromination (protodehalogenation). To force the reaction forward, a catalyst with a large "bite angle" is required. Pd(dppf)Cl₂ (bite angle ~99°) is the optimal choice; the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, vastly accelerating the final reductive elimination step and ensuring high yields of the cross-coupled product (6[6]).

Quantitative Data: Optimization of Coupling Conditions

The following table summarizes the optimization data for coupling 4-bromo-2-THP-indazole with standard aryl boronic acids.

EntryCatalyst SystemBase (3.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8045Significant des-bromination observed.
2Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10062Sluggish conversion; incomplete transmetalation.
3Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O (4:1)9085High yield, but high-boiling solvent complicates workup.
4 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 88 Optimal. Clean conversion, facile workup.

Self-Validating Experimental Protocol

Workflow A 4-Bromo-2-THP-indazole (Substrate) C Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 A->C B Aryl Boronic Acid (Nucleophile) B->C D C4-Substituted 2-THP-indazole C->D 90°C, Dioxane/H2O E Acidic Cleavage (HCl/MeOH or TFA) D->E Deprotection F C4-Substituted 1H-indazole (Target) E->F Room Temp

Synthetic workflow for the Suzuki-Miyaura cross-coupling and subsequent THP deprotection.

Step 1: Reaction Assembly (Inert Atmosphere Required)
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole (1.0 mmol, 1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 mmol, 1.2 eq).

  • Add anhydrous Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 eq).

  • Suspend the solids in a mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 10 mL).

  • Critical Step: Degas the suspension by bubbling Argon through the mixture for 10 minutes. Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Quickly add the catalyst, Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and seal the flask under an Argon balloon.

Step 2: Cross-Coupling & Self-Validation
  • Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 4 to 12 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The starting material (4-bromo-2-THP-indazole) exhibits a highly diagnostic 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) at m/z ~281/283 [M+H]⁺. A successful coupling is confirmed when this doublet completely disappears, replaced by the exact mass of the cross-coupled product.

Step 3: Workup & Purification
  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and Water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure C4-substituted 2-THP-indazole.

Step 4: THP Deprotection (Acidic Cleavage)
  • Dissolve the purified THP-protected intermediate in Methanol (10 mL).

  • Add 4M HCl in Dioxane (5.0 eq) dropwise at room temperature. Stir for 2-4 hours (7[7]).

  • Self-Validation (TLC): The cleavage of the lipophilic THP group exposes the highly polar N-H bond of the indazole. This causes a dramatic and diagnostic reduction in the Retention Factor (Rf) on TLC (e.g., dropping from Rf 0.7 to 0.2 in 1:1 Hexanes/EtOAc). This visual shift is a self-validating confirmation of successful deprotection.

  • Neutralize carefully with saturated aqueous NaHCO₃, extract with Ethyl Acetate, and concentrate to yield the final C4-substituted 1H-indazole.

References

  • [3] Title: Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors | Source: nih.gov | 3

  • [1] Title: Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2 | Source: nih.gov | 1

  • [6] Title: Strategies for Heteroaromatic Borylation - Durham E-Theses | Source: dur.ac.uk | 6

  • [2] Title: 1H-Indazole-3-sulfonamide, 4-bromo- | Source: benchchem.com | 2

  • [5] Title: Preparative Scale Applications of CH Activation in Medicinal Chemistry | Source: uni-kiel.de | 5

  • [7] Title: Discovery and synthesis of novel indazole derivatives | Source: benchchem.com | 7

  • [4] Title: KR20150038466A - Dioxino- and oxazin-[2,3-d]pyrimidine pi3k inhibitor compounds | Source: google.com | 4

Sources

Application

Advanced Application Note: Buchwald-Hartwig Amination of 4-Bromoindazole Derivatives

Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors and targeted therapeutics[1]. While the functionalization of the 5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors and targeted therapeutics[1]. While the functionalization of the 5- and 6-positions is well-documented, the Buchwald-Hartwig amination of 4-bromoindazole derivatives presents a unique set of steric and electronic challenges[2]. This application note provides a comprehensive, causality-driven guide to successfully executing palladium-catalyzed C–N bond formations at the sterically hindered C4 position, detailing optimal ligand selection, base compatibility, and self-validating protocols for both protected and unprotected substrates.

Mechanistic Rationale & Substrate-Specific Challenges

Cross-coupling at the 4-position of the indazole ring system is inherently more difficult than at other positions due to two primary factors:

  • Steric Hindrance (The Peri-Effect): The C4 position is situated immediately adjacent to the C3 substituent (even if C3 is merely a proton). This peri-interaction creates a sterically demanding pocket that impedes the oxidative addition of the bulky palladium complex and slows down the critical reductive elimination step, often leading to competitive hydrodehalogenation.

  • Chemoselectivity & Catalyst Poisoning: Unprotected

    
    -indazoles possess an acidic N1–H proton (
    
    
    
    ). Strong bases traditionally used in amination (such as NaOtBu) readily deprotonate this nitrogen. The resulting electron-rich indazolide anion can tightly coordinate to the electrophilic palladium center, poisoning the catalyst, or undergo competitive exocyclic N-arylation[3].

Experimental Design & Causality: The Triad of Success

To overcome these challenges, the reaction must be engineered around a specific triad: Ligand, Precatalyst, and Base.

Ligand Architecture

The use of dialkylbiarylphosphine ligands is mandatory for this transformation.

  • For Primary Amines: BrettPhos is the strictly recommended ligand. Its highly substituted biaryl backbone locks the catalyst conformation, accelerating reductive elimination and preventing the formation of bis-arylated off-target products,.

  • For Secondary Amines: RuPhos provides the optimal balance. It is slightly less bulky than BrettPhos, allowing it to accommodate the increased steric bulk of secondary amines while remaining electron-rich enough to drive the catalytic cycle,.

Precatalyst Kinetics

Traditional mixtures of Pd


(dba)

and free ligand can suffer from slow activation and non-equimolar active species generation. Utilizing Third-Generation (G3) or Fourth-Generation (G4) palladacycles (e.g., BrettPhos Pd G3) ensures a precise 1:1 Ligand-to-Palladium ratio. These precatalysts rapidly generate the active, monomeric L-Pd(0) species under mild conditions, completely bypassing the induction period[3].
Base Selection & The "Pseudo-Protecting Group" Effect
  • Protected Indazoles (e.g., THP, Boc, SEM): Sodium tert-butoxide (NaOtBu) is the most efficient base, driving rapid conversion and high yields.

  • Unprotected Indazoles (Free NH): Lithium hexamethyldisilazide (LHMDS) is the base of choice. LHMDS exhibits a unique "pseudo-protecting group" effect; it tolerates the sensitive NH group by transiently silylating or coordinating the nitrogen, facilitating the cross-coupling at C4 without concomitant N1-arylation or catalyst deactivation[3],[4].

Quantitative Performance Matrix

The following table summarizes the expected quantitative outcomes and primary failure modes based on substrate and reagent selection.

Amine ClassIndazole N1 StatusOptimal LigandOptimal BaseTemp (°C)Expected YieldPrimary Failure Mode
Primary Protected (e.g., THP)BrettPhosNaOtBu80–9075–95%Dehalogenation
Primary Unprotected (Free NH)BrettPhosLHMDS90–10060–85%N1-Arylation
Secondary Protected (e.g., THP)RuPhosNaOtBu80–9070–90%Steric Non-conversion
Secondary Unprotected (Free NH)RuPhosLHMDS90–10050–75%Catalyst Poisoning

Algorithmic Workflow for Condition Selection

G Start 4-Bromoindazole Amine Amine Type? Start->Amine Primary Primary Amine->Primary Secondary Secondary Amine->Secondary Brett BrettPhos Primary->Brett Ru RuPhos Secondary->Ru Prot1 N1 Protected? Brett->Prot1 Prot2 N1 Protected? Ru->Prot2 Strong1 NaOtBu Prot1->Strong1 Yes Mild1 LHMDS Prot1->Mild1 No Strong2 NaOtBu Prot2->Strong2 Yes Mild2 LHMDS Prot2->Mild2 No

Decision matrix for Buchwald-Hartwig amination of 4-bromoindazoles.

Self-Validating Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction utilizing an unprotected 4-bromoindazole and a primary amine.

Setup & Preparation
  • Glassware Preparation: Flame-dry a 10 mL Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen or Argon.

    • Causality: Palladium(0) intermediates are highly sensitive to oxygen, which causes premature catalyst decay (visible as palladium black precipitation).

  • Reagent Loading:

    • Add 4-bromoindazole (1.0 equiv, 1.0 mmol).

    • Add the primary amine (1.2 equiv, 1.2 mmol). Causality: A slight excess compensates for evaporative loss and minor side reactions.

    • Add BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Solvent & Base Addition:

    • Add anhydrous, degassed 1,4-dioxane (5.0 mL) to achieve a 0.2 M concentration.

    • Sparge the solution with Nitrogen for 5 minutes. Causality: Removing dissolved oxygen prevents the irreversible oxidation of the active L-Pd(0) species to inactive Pd(II) complexes[3].

    • Add LHMDS (1.0 M in THF, 2.5 equiv, 2.5 mL) dropwise via syringe.

Reaction Execution
  • Seal the vial tightly with a Teflon-lined cap.

  • Transfer the vial to a pre-heated oil bath or heating block set to 90 °C.

  • Stir vigorously (800+ rpm) for 12–16 hours.

    • Self-Validation Checkpoint: Within the first 15–30 minutes, the solution should transition from a pale yellow/green to a homogeneous deep red or dark brown color. This color shift validates the successful generation of the active Pd(0) species. If a black, insoluble precipitate forms on the walls of the vial, oxygen ingress has occurred, and the catalyst has died.

Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and filter through a tightly packed pad of Celite. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL). Causality: This removes insoluble inorganic salts and bulk palladium residues, preventing streaking during chromatography.

  • Concentrate the filtrate under reduced pressure.

  • Validation Checkpoint (TLC/LCMS): Assess the crude mixture. The disappearance of the 4-bromoindazole mass/spot indicates successful conversion. If starting material remains but the amine is consumed, amine homocoupling or degradation has occurred.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 4-aminoindazole derivative.

References

  • Buchwald Ligands Review | Entegris: RuPhos, JackiePhos, and BrettPhos - entegris.com - 5

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives - benchchem.com - 1

  • A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Rea - benchchem.com -2

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - nih.gov - 3

  • Buchwald-Hartwig Amination - Chemistry LibreTexts - libretexts.org - 4

Sources

Method

Application Note: High-Fidelity Deprotection of N-THP 2H-Indazoles via HCl/MeOH

Executive Summary This application note details the industry-standard protocol for the cleavage of the tetrahydropyranyl (THP) protecting group from 2H-indazoles using a Hydrochloric Acid/Methanol (HCl/MeOH) system. In d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the industry-standard protocol for the cleavage of the tetrahydropyranyl (THP) protecting group from 2H-indazoles using a Hydrochloric Acid/Methanol (HCl/MeOH) system.

In drug discovery, the 2H-indazole scaffold is a privileged pharmacophore. However, the N-H moiety is prone to promiscuous reactivity. The THP group is frequently employed to mask the N2-position during metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or lithiation events due to its stability under basic conditions.

While THP removal is conceptually simple, indazole substrates often suffer from solubility issues or regiochemical scrambling (N1 vs. N2 tautomerization) upon deprotection. This protocol utilizes a high-molarity HCl system in methanol to ensure complete solubilization, rapid kinetics, and high yield, minimizing the risk of side reactions.

Mechanistic Principles

The deprotection of N-THP indazoles is an acid-catalyzed hydrolysis of an


-acetal. Unlike simple ether cleavage, this reaction proceeds through an oxocarbenium ion intermediate.
Reaction Logic
  • Protonation: The acidic medium protonates the ring oxygen of the THP group (not the indazole nitrogen, which is less basic in this context).

  • Cleavage: The C-N bond breaks, releasing the neutral indazole and generating a cyclic oxocarbenium ion.

  • Hydrolysis: Water (present in trace amounts or added) attacks the oxocarbenium ion, forming a hemiacetal which collapses to 5-hydroxypentanal.

Mechanistic Pathway (DOT Visualization)

THP_Deprotection_Mechanism Start N-THP Indazole Protonation Protonated Acetal (Intermediate I) Start->Protonation + H+ Cleavage Oxocarbenium Ion + Free Indazole Protonation->Cleavage Ring Opening Hydrolysis Hemiacetal Formation Cleavage->Hydrolysis + H2O Product 2H-Indazole (Target) Cleavage->Product Release End 5-Hydroxypentanal (Byproduct) Hydrolysis->End Collapse

Figure 1: Mechanistic flow of acid-catalyzed THP cleavage. The reaction is driven by the stability of the leaving group and the irreversibility of the hemiacetal collapse in aqueous media.

Experimental Protocol

Reagents & Equipment
  • Substrate: N-THP protected indazole derivative.

  • Solvent: Methanol (HPLC grade). Note: If substrate is highly lipophilic, use 1:1 MeOH:DCM or MeOH:THF.

  • Acid Source: 4M HCl in Dioxane (preferred for anhydrous handling) or Concentrated HCl (37% aq).

  • Base (Quench): Saturated aqueous NaHCO₃.[1]

  • Monitoring: TLC plates (Silica gel 60 F254) or LC-MS.

Step-by-Step Methodology

Step 1: Solubilization Dissolve the N-THP indazole (1.0 equiv) in Methanol (0.1 M concentration).

  • Expert Insight: Methanol is chosen not just as a solvent, but because it can trap the oxocarbenium intermediate as a methoxy-acetal if water is scarce, preventing polymerization of the byproduct.

Step 2: Acidification Add HCl (4M in Dioxane) dropwise (5.0 – 10.0 equiv).

  • Why 4M Dioxane? It allows for a high proton concentration without introducing significant water initially, which can sometimes precipitate lipophilic substrates.

Step 3: Reaction Stir the reaction mixture.

  • Temperature: Start at Room Temperature (25°C).

  • Time: 1 to 4 hours.

  • Optimization: If conversion is <50% after 2 hours, heat to 50°C. Indazoles are generally thermally stable in acid.

Step 4: Monitoring (Self-Validation) Check reaction progress via TLC or LC-MS.

  • Target: Disappearance of the starting material spot/mass (M+H).

  • Validation: Appearance of the deprotected mass (M - 84 Da).

Step 5: Workup

  • Concentrate the reaction mixture under reduced pressure to remove MeOH and excess HCl (volatile).

  • Redissolve residue in EtOAc or DCM.

  • Wash with Saturated NaHCO₃ (pH should be ~8).

  • Wash with Brine, dry over Na₂SO₄, and concentrate.

Workflow Diagram

Experimental_Workflow Start Dissolve Substrate (MeOH, 0.1M) AddAcid Add 4M HCl/Dioxane (5-10 equiv) Start->AddAcid Monitor Monitor (TLC/LCMS) @ 2 Hours AddAcid->Monitor Decision Complete Conversion? Monitor->Decision Heat Heat to 50°C (1-2 Hours) Decision->Heat No Quench Concentrate & Neutralize (Sat. NaHCO3) Decision->Quench Yes Heat->Monitor Purify Column Chromatography (if required) Quench->Purify

Figure 2: Decision-tree workflow for the deprotection process, emphasizing the temperature ramp-up strategy.

Data Analysis & Validation

To ensure the protocol has worked, researchers must validate the loss of the THP group using NMR spectroscopy. The THP group has distinct aliphatic signals that will disappear upon deprotection.

Diagnostic NMR Signals
Moiety1H NMR Signal (Protected)1H NMR Signal (Deprotected)
THP Anomeric Proton (N-CH-O) dd, ~5.6 - 5.8 ppmAbsent
THP C2-C5 Protons Multiplets, 1.5 - 2.2 ppmAbsent
Indazole N-H AbsentBroad singlet, 10.0 - 13.5 ppm
Indazole C3-H Sharp SingletOften shifts downfield (+0.2 ppm)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Reaction Steric hindrance or low solubility.Add THF as co-solvent; increase Temp to 60°C.
New Impurity (+32 mass) Methanolysis of a sensitive group (rare).Switch solvent to THF/Water (4:1) and use pTsOH.[2][3]
Product in Aqueous Layer Product is protonated/polar.Ensure pH is basic (>8) during extraction; use DCM/iPrOH (3:1) for extraction.[1][4]

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme Medical Publishers.

  • Common Organic Chemistry. (n.d.). THP Deprotection - Hydrochloric Acid (HCl).[1][2] Retrieved October 26, 2023.

  • Meanwell, N. A., et al. (2011). "Regiospecific Synthesis of 2H-Indazoles." Journal of Medicinal Chemistry. (Contextualizing the stability of 2H-indazoles).

Sources

Application

Application Note: Synthesis of 4-Substituted Indazoles from 4-Bromo Precursors

Executive Summary The 1H-indazole core is a privileged heterocyclic scaffold in medicinal chemistry. Specifically, functionalization at the C4 position has been critical in the development of highly potent therapeutics,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole core is a privileged heterocyclic scaffold in medicinal chemistry. Specifically, functionalization at the C4 position has been critical in the development of highly potent therapeutics, including FtsZ inhibitors for resistant bacterial strains[1], ERK1/2 kinase inhibitors[2], and HIV capsid inhibitors[3]. 4-Bromo-1H-indazole serves as the premier starting material for these syntheses, providing a highly reactive C-Br handle for palladium-catalyzed cross-coupling reactions[1]. This application note details the mechanistic causality, reaction optimization, and self-validating protocols required to successfully execute C4-functionalization via Suzuki-Miyaura and Buchwald-Hartwig couplings.

Strategic Considerations & Reactivity Profile

When designing a synthetic route from 4-bromo-1H-indazole, chemists face a critical strategic divergence: whether to protect the indazole nitrogen.

  • The Catalyst Poisoning Dilemma : Unprotected indazoles possess a nucleophilic N2 nitrogen that can strongly coordinate to palladium centers. This coordination forms an off-cycle, catalytically dead resting state, severely inhibiting oxidative addition and reductive elimination[4].

  • Ligand Causality for Unprotected Routes : To bypass the atom-inefficient protection/deprotection sequence, specialized ligands are required. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) create a steric shield around the palladium center. This prevents the indazole nitrogen from poisoning the catalyst while simultaneously accelerating oxidative addition into the strong C-Br bond[4][5].

Experimental Workflows & Logical Relationships

G cluster_0 N-Protection Strategy cluster_1 Direct Functionalization Start 4-Bromo-1H-indazole (Starting Material) Protect N1-Protection (Boc, THP) Start->Protect Route A Coupling2 Direct Cross-Coupling (Pd2(dba)3 + XPhos/BrettPhos) Start->Coupling2 Route B Coupling1 Standard Cross-Coupling (Pd(PPh3)4 / Pd(dppf)Cl2) Protect->Coupling1 Deprotect Deprotection (Acidic Cleavage) Coupling1->Deprotect Product 4-Substituted-1H-indazole (Aryl, Amino, etc.) Deprotect->Product Coupling2->Product

Caption: Synthetic logic for C4-functionalization of 4-bromoindazoles.

Quantitative Data: Reaction Optimization

The following table summarizes optimal conditions for the functionalization of 4-bromoindazoles, highlighting the causality between the chosen ligand system and the resulting yield.

Reaction TypeCatalyst SystemLigandBaseSolventTemp (°C)Yield (%)Ref
Suzuki (Protected)Pd(PPh3)4 (5 mol%)NoneK2CO3DMF8075[6]
Suzuki (Unprotected)PdCl2(dppf) (3 mol%)dppfCs2CO3Dioxane/H2O80-10085-95[7]
Buchwald (Unprotected)Pd2(dba)3 (5 mol%)XPhosNaOtBut-BuOH75-10060-80[5]
Buchwald (Unprotected)BrettPhos Pd G3 (5 mol%)BrettPhosNaOtBu1,4-Dioxane9054-64[8]

Validated Protocols

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesis of 4-aryl-1H-indazoles via direct coupling of unprotected 4-bromo-1H-indazole with arylboronic acids[7].

Materials:

  • 4-Bromo-1H-indazole (1.0 eq, limiting reagent)

  • Arylboronic acid or bis(pinacolato)diboron (1.2 - 1.5 eq)

  • PdCl2(dppf) (0.03 - 0.05 eq)

  • K2CO3 or Cs2CO3 (2.0 - 3.0 eq)

  • 1,4-Dioxane / H2O (4:1 v/v)

Causal Insights: The dppf ligand is selected for its large bite angle (99°), which sterically drives the reductive elimination step—often the rate-limiting bottleneck in forming hindered biaryls[7]. The biphasic Dioxane/H2O system is strictly required; water hydrolyzes unreactive boroxines back into active boronic acids and dissolves the inorganic base, generating the electron-rich boronate complex essential for transmetalation[4].

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask, combine 4-bromo-1H-indazole, arylboronic acid, and the inorganic base.

  • Degassing: Add the 1,4-Dioxane/H2O mixture. Sparge the solution with Argon for 10-15 minutes. Crucial: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Catalyst Addition: Add PdCl2(dppf) under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 80-100 °C for 15-40 hours[7].

  • Workup: Cool to room temperature, dilute with brine, and extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Validation & Self-Correction:

  • Visual Cue: The reaction will transition from a yellow suspension to a dark brown/black solution, indicating the generation of the active Pd(0) species.

  • Analytical Validation: Monitor via LC-MS. The successful conversion is marked by the disappearance of the 1:1 isotopic doublet (79Br/81Br) of the starting material and the appearance of the [M+H]+ peak of the product. If the reaction stalls, check for homocoupled boronic acid (indicating excess oxygen) or protodeboronation (indicating excessive temperatures).

Protocol B: Direct Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 4-amino-1H-indazoles using highly active biaryl phosphine ligands to prevent catalyst poisoning[5][8].

Materials:

  • 4-Bromo-1H-indazole (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Pd2(dba)3 (0.02 eq) or BrettPhos Third Generation Precatalyst (0.05 eq)

  • XPhos or BrettPhos ligand (0.04 eq)

  • NaOtBu (2.0 eq)

  • Anhydrous 1,4-Dioxane or t-Butanol

Causal Insights: NaOtBu is utilized as a strong, non-nucleophilic base to deprotonate the amine after it coordinates to the Pd(II) center, driving the formation of the Pd-amido complex. BrettPhos is explicitly chosen for primary amines because its extreme steric bulk prevents the indazole N-atom from coordinating to the metal, while also inhibiting unwanted β-hydride elimination pathways[8].

Step-by-Step Procedure:

  • Preparation: Inside a nitrogen-filled glovebox, charge a vial with 4-bromo-1H-indazole, the amine, NaOtBu, and the catalyst/ligand system[8].

  • Solvent Addition: Add anhydrous 1,4-Dioxane. Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 75-90 °C for 12-24 hours[5][8].

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd-black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (typically eluting with a gradient of Hexanes/EtOAc or DCM/MeOH depending on amine polarity).

Validation & Self-Correction:

  • Visual Cue: The precipitation of NaBr salts will become evident as the reaction progresses.

  • Analytical Validation: TLC monitoring under 254 nm UV light. The product will exhibit a distinct retention factor (Rf) and altered fluorescence compared to the starting material due to the extended conjugation of the newly formed C-N bond. If multiple side products form, lowering the temperature from 100 °C to 75 °C and switching from tert-butyl XPhos to standard XPhos can suppress off-target reactivity[5].

References

1.[1] Benchchem. 1H-Indazole-3-sulfonamide, 4-bromo-. Available at: 2.[7] Google Patents. US8153629B2 - Pharmaceutical compounds. Available at: 3.[8] PMC. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. Available at: 4.[3] Benchchem. 4-Bromo-6-chloro-1H-indazole|885519-03-9. Available at: 5.[2] PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: 6.[6] Benchchem. 1H-Indazole-3-sulfonamide, 4-bromo-. Available at: 7.[4] PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: 8.[5] Digital CSIC. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Available at:

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2H-Indazole

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 4-bromo-2H-indazole. The 2H-ind...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 4-bromo-2H-indazole. The 2H-indazole scaffold is a significant pharmacophore found in numerous biologically active compounds, making its functionalization a key focus in medicinal chemistry and drug discovery.[1][2][3]

Introduction: The Significance of 2H-Indazole Functionalization

The 2H-indazole motif is a prevalent structural feature in a wide array of pharmaceutical agents, exhibiting diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The ability to selectively introduce molecular complexity at specific positions on the indazole ring is paramount for the development of new chemical entities with enhanced potency and optimized pharmacokinetic profiles. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions.[4][5] This guide focuses on the functionalization of the C4 position of the 2H-indazole core, a less explored yet promising site for molecular diversification.

The Cornerstone of Modern Synthesis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the efficient construction of complex molecules.[4][5] The general mechanism for these transformations involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-2H-indazole, forming a palladium(II) intermediate.[4][5][6]

  • Transmetalation: The organic group from a coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[4][5][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst to re-enter the catalytic cycle.[4][5][6]

dot digraph "Palladium-Catalyzed Cross-Coupling Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Figure 1: Generalized Catalytic Cycle", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_Aryl [label="Ar-Pd(II)L_n-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_Coupling [label="Ar-Pd(II)L_n-R", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar-R", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

ArylHalide [label="Ar-X", shape=plaintext]; Organometallic [label="R-M", shape=plaintext];

Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Aryl; ArylHalide -> OxAdd [dir=none]; PdII_Aryl -> Transmetalation [style=invis]; Transmetalation -> PdII_Coupling; Organometallic -> Transmetalation [dir=none]; PdII_Coupling -> RedElim [style=invis]; RedElim -> Product; Product -> Pd0 [style=dashed, label=" Catalyst\nRegeneration"]; }

Generalized catalytic cycle for cross-coupling.

Key Cross-Coupling Strategies for 4-Bromo-2H-Indazole

This section details three prominent palladium-catalyzed cross-coupling reactions for the functionalization of 4-bromo-2H-indazole: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a widely utilized method for creating carbon-carbon bonds by coupling an organoboron compound with an organohalide.[5][6] Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[4]

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2H-Indazole with Phenylboronic Acid

Suzuki_Workflow

Workflow for Suzuki-Miyaura Coupling.

Materials:

  • 4-Bromo-2H-indazole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.02 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a sealed tube, add 4-bromo-2H-indazole, phenylboronic acid, [Pd(dppf)Cl₂], and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® and wash with ethyl acetate.[7]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenyl-2H-indazole.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
1Pd(dppf)Cl₂ (5)dppfK₂CO₃DME/H₂O80Good[8]
2Pd(PPh₃)₄ (4)PPh₃Na₂CO₃Toluene8077-82[9]
3PdCl₂(dppf)·DCM (5)dppfK₂CO₃1,4-Dioxane/H₂O100Good[7]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[10] This reaction is of immense importance in pharmaceutical synthesis due to the prevalence of arylamines in drug molecules.[11] The success of this reaction often hinges on the choice of a bulky, electron-rich phosphine ligand.[4]

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-2H-Indazole with Morpholine

Buchwald_Workflow

Workflow for Buchwald-Hartwig Amination.

Materials:

  • 4-Bromo-2H-indazole (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)

  • Xantphos (0.02 mmol)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and Xantphos to a dry Schlenk tube.

  • Add anhydrous 1,4-dioxane and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add 4-bromo-2H-indazole, morpholine, and Cs₂CO₃.

  • Transfer the catalyst solution to the flask containing the substrates and base via syringe.

  • Heat the reaction mixture at 90 °C for 2 hours.[12]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(morpholino)-2H-indazole.

Table 2: Key Parameters in Buchwald-Hartwig Amination

ParameterTypical Reagents/ConditionsRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Precursors for the active Pd(0) species.
Ligand Xantphos, BrettPhos, XPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[4]
Base Cs₂CO₃, K₂CO₃, NaOtBuThe base deprotonates the amine, making it more nucleophilic.[10]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are generally preferred.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14] This reaction is highly valuable for the synthesis of conjugated enynes and other alkyne-containing molecules.[4]

Protocol 3: Sonogashira Coupling of 4-Bromo-2H-Indazole with Phenylacetylene

Materials:

  • 4-Bromo-2H-indazole (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2H-indazole, Pd(PPh₃)₂Cl₂, and CuI.[13]

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.[13]

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.[13]

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(phenylethynyl)-2H-indazole.

Table 3: Common Conditions for Sonogashira Coupling

EntryCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Reference
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT[13][15]
2Pd(PPh₃)₄ (2)CuI (4)i-Pr₂NHToluene60[13]
3PdCl₂(PPh₃)₂ (10)CuI (20)Et₃NDMF70[16]

Troubleshooting and Optimization

Successful cross-coupling reactions depend on the careful control of several parameters. Low yields or incomplete reactions can often be addressed by systematically optimizing the following:

  • Catalyst and Ligand: The choice of ligand is crucial and substrate-dependent. For challenging couplings, screening a panel of ligands is recommended.

  • Base: The strength and solubility of the base can significantly impact the reaction rate and yield.[17]

  • Solvent: Ensure the use of anhydrous and deoxygenated solvents to prevent catalyst deactivation.

  • Temperature: While many modern catalyst systems operate at room temperature, some substrates may require heating to achieve a reasonable reaction rate.

  • Purity of Reagents: Impurities in the starting materials or reagents can poison the catalyst.

Conclusion

Palladium-catalyzed cross-coupling reactions offer a robust and versatile platform for the functionalization of 4-bromo-2H-indazole. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient access to a wide range of C-C and C-N linked derivatives. The protocols and data presented in these application notes serve as a valuable starting point for researchers in medicinal chemistry and drug development to explore the chemical space around the 2H-indazole core, ultimately aiding in the discovery of novel therapeutic agents.

References

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • MilliporeSigma. Cross-Coupling Reactions Guide.
  • IntechOpen. (2025, September 4). Role of palladium catalyst in cross-coupling reactions.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
  • BenchChem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2H-Indene Derivatives.
  • Royal Society of Chemistry. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • ACS Publications. (2016, March 8). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles | The Journal of Organic Chemistry.
  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • MDPI. (2017, October 31). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
  • ResearchGate. C−H functionalization of 2H‐indazoles.
  • RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • PMC. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • Wikipedia. Buchwald–Hartwig amination.
  • PMC. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • Thieme. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • BenchChem. Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.
  • PMC. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • RSC Publishing. (2021, February 10). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of.
  • PMC. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • RSC Publishing. (2024, August 22). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • Wikipedia. Sonogashira coupling.
  • Beilstein Journal of Organic Chemistry. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Semantic Scholar. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • MDPI. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
  • ACS Publications. (2014, February 27). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][5]-Fused Indole Heterocycles. Retrieved from

Sources

Application

C-H activation functionalization of 2-THP-indazole scaffold

Application Note: Strategic C-H Functionalization of 2-THP-Indazole Scaffolds Part 1: Strategic Overview The Scaffold: The 2H-indazole core is a privileged pharmacophore found in potent oncology agents (e.g., Axitinib an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic C-H Functionalization of 2-THP-Indazole Scaffolds

Part 1: Strategic Overview

The Scaffold: The 2H-indazole core is a privileged pharmacophore found in potent oncology agents (e.g., Axitinib analogs) and anti-inflammatory drugs. While 1H-indazoles are thermodynamically stable, the 2H-isomer often exhibits superior binding kinetics in kinase domains.

The Challenge: Direct functionalization of the 2H-indazole is chemically complex due to tautomeric ambiguity. The 2-Tetrahydropyranyl (THP) group serves as a critical synthetic auxiliary. It locks the indazole in the 2H-tautomer, improves solubility in non-polar solvents, and acts as a masked N-H functionality. However, its acid lability creates a conflict with standard C-H activation protocols (e.g., Ru/Rh-catalyzed systems) that typically rely on acidic additives (PivOH, AcOH) for protonolysis steps.

The Solution: This guide details protocols specifically engineered to functionalize the C3-position of 2-THP-indazoles while preserving the acid-sensitive THP acetal. We utilize base-promoted Palladium catalysis and neutral Rhodium systems to bypass the stability/reactivity trade-off.

Part 2: Mechanistic Logic & Visualization

To successfully functionalize this scaffold, one must understand the competition between C-H Cleavage (desired) and Acetal Hydrolysis (undesired).

Mechanism: Base-Assisted C3-Arylation (CMD Pathway)

The most robust method for 2-THP-indazoles is Palladium-catalyzed C3-arylation via a Concerted Metalation-Deprotonation (CMD) pathway. Unlike electrophilic aromatic substitution, CMD utilizes a carbonate or phosphate base to abstract the C3 proton, avoiding the need for strong acids.

CH_Activation_Mechanism Substrate 2-THP-Indazole (Substrate) Coordination N1-Coordination (Pre-complex) Substrate->Coordination + Pd(OAc)2 Pd_Cat Pd(II) Species (Active Catalyst) Pd_Cat->Coordination CMD_TS CMD Transition State (Base-Assisted C3-H Cleavage) Coordination->CMD_TS Ag2CO3/K3PO4 Palladacycle C3-Palladacycle Intermediate CMD_TS->Palladacycle - AcOH/HCO3- OxAdd Oxidative Addition (Ar-I / Ar-Br) Palladacycle->OxAdd + Ar-X RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Pd(IV) or Pd(II) RedElim->Pd_Cat Regeneration Product 3-Aryl-2-THP-Indazole RedElim->Product

Figure 1: Concerted Metalation-Deprotonation (CMD) pathway for C3-arylation. Note the role of the base (Carbonate/Phosphate) in the rate-determining C-H cleavage step, crucial for sparing the THP group.

Part 3: Validated Experimental Protocols

Protocol A: C3-Arylation (THP-Retentive)

Target: Installation of aryl groups at C3 without deprotecting the N2-THP. Chemistry: Pd-catalyzed / Base-Promoted / Oxidant-Free (if using Aryl Halides).

Reagents:

  • Substrate: 2-(Tetrahydro-2H-pyran-2-yl)-2H-indazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv) - Note: Aryl Bromides require higher temps.

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: 1,10-Phenanthroline (10-20 mol%) - Crucial for stabilizing Pd species.

  • Base: K₃PO₄ (2.0 equiv) or Ag₂CO₃ (1.0 equiv). Avoid bases that generate soluble conjugate acids.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

  • Temp: 100 °C.

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with 2-THP-indazole (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), 1,10-Phenanthroline (18 mg, 0.1 mmol), and K₃PO₄ (212 mg, 1.0 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (2.5 mL). The concentration (0.2 M) is critical; too dilute slows the CMD step.

  • Degassing: Seal the tube and purge with Argon for 5 minutes (balloon method) to remove O₂ which can oxidize the ligand.

  • Reaction: Heat to 100 °C in an oil bath with vigorous stirring (800 rpm) for 16-24 hours.

    • Checkpoint 1: The mixture should turn dark brown/black (active Pd). If it remains pale, catalyst activation failed.

  • Workup (THP-Safe): Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts.

    • Crucial: Do NOT wash with 1M HCl or acidic brine. Wash with Saturated NaHCO₃ (pH ~9) to ensure the THP remains intact.

  • Purification: Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc). Pre-treat the silica column with 1% Et₃N in Hexane to neutralize silica acidity.

Data Interpretation:

  • Success: Appearance of aromatic signals corresponding to the coupling partner; Retention of the THP anomeric proton (dd, ~5.7 ppm in CDCl₃).

  • Failure (Deprotection): Disappearance of the 5.7 ppm signal; appearance of a broad singlet >10 ppm (N-H).

Protocol B: C3-Alkenylation (Oxidative Coupling)

Target: Installation of acrylates/styrenes. Chemistry: Rh(III)-Catalysis.[1][2][3] Note: Standard conditions use AgSbF₆/Cu(OAc)₂ which generates acetic acid. We buffer this.

Reagents:

  • Catalyst: [RhCp*Cl₂]₂ (2.5 mol%)

  • Additive: AgSbF₆ (10 mol%) - Generates active cationic Rh species.

  • Oxidant: Cu(OAc)₂ (2.0 equiv)

  • Buffer: NaOAc (1.0 equiv) - Added to neutralize in-situ generated acid.

  • Solvent: DCE (1,2-Dichloroethane).

Step-by-Step Methodology:

  • Activation: Mix [RhCpCl₂]₂ and AgSbF₆ in DCE for 10 mins at RT to generate the active [RhCp(Solvent)₃]²⁺ species (Yellow to Orange shift).

  • Addition: Add 2-THP-indazole (0.2 mmol), Acrylate (0.24 mmol), Cu(OAc)₂, and NaOAc .

  • Reaction: Heat to 80 °C for 12 hours.

  • Workup: Filter through Celite. Wash with NaHCO₃.

  • Note: If THP loss is observed (approx. 10-15% is common in Rh/Cu systems), lower temp to 60 °C and extend time.

Part 4: Data Summary & Troubleshooting

Table 1: Optimization of Conditions for 2-THP-Indazole

VariableConditionOutcomeTHP Stability
Acid Additive PivOH (0.3 eq)High Yield (C-H), Low Yield (Intact)Poor (<10%)
Base K₂CO₃ / K₃PO₄Good YieldExcellent (>98%)
Solvent DMFModerate YieldGood
Solvent 1,4-DioxaneHigh Yield Excellent
Catalyst Ru(p-cymene)Variable (often requires acid)Moderate
Catalyst Pd(OAc)₂/PhenConsistent (C3-selective) Excellent
The Self-Validating System (Troubleshooting)

Use this logic flow to validate your experiment in real-time.

Troubleshooting_Flow Start Reaction Complete (TLC Check) Check1 Is THP Spot Visible? (High Rf, Distinct Shape) Start->Check1 Yes_THP Proceed to NMR Check1->Yes_THP Yes No_THP THP Cleaved Check1->No_THP No Check2 Check NMR (CDCl3) Signal at ~5.7 ppm (dd)? Yes_THP->Check2 Yes_Signal Success: Intact Product Check2->Yes_Signal Yes No_Signal Check C3 Region (~8.0 ppm singlet lost?) Check2->No_Signal No Lost_C3 Reaction Worked, but THP unstable. Action: Add NaOAc buffer or switch to Pd/Base. No_Signal->Lost_C3 Yes (C3-H gone) Retained_C3 Reaction Failed. Action: Degas solvent longer or check Catalyst quality. No_Signal->Retained_C3 No (C3-H present)

Figure 2: Diagnostic decision tree for evaluating reaction outcome and THP integrity.

Part 5: References

  • Regioselectivity in Indazoles: Topic: Overview of N1 vs N2 vs C3 reactivity. Source:J. Org.[1][4][5][6] Chem.2021 , 86, 1408–1418.[5] [Link]

  • Palladium-Catalyzed C-H Arylation (Base-Promoted): Topic: Protocol basis for neutral/basic arylation of indazoles. Source:Org.[1][5][6][7][8] Lett.2020 , 22, 5605–5609.[5] [Link]

  • THP Stability & Protection Strategies: Topic: General stability of THP ethers/amines in synthesis. Source:Greene's Protective Groups in Organic Synthesis. [Link]

  • Ruthenium/Rhodium Catalysis Mechanisms: Topic: C-H activation mechanisms relevant to azoles.[1][5][7][9] Source:Chem. Rev.[2]2012 , 112, 5879–5918.[2] [Link]

  • Direct C3-Functionalization Reviews: Topic: Comprehensive review of 2H-indazole functionalization. Source:Org.[1][5][6][7][8] Biomol. Chem.2022 , 20, 7746-7764.[7] [Link]

Sources

Method

Advanced Application Note: Tetrahydropyranyl (THP) as a Regiodirecting Group for Indazole Lithiation

Executive Summary & Scientific Rationale The indazole scaffold is a privileged pharmacophore prevalent in numerous FDA-approved kinase inhibitors and CNS-active therapeutics[1]. However, the late-stage functionalization...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The indazole scaffold is a privileged pharmacophore prevalent in numerous FDA-approved kinase inhibitors and CNS-active therapeutics[1]. However, the late-stage functionalization of the indazole core—particularly at the C3 and C7 positions—presents a significant synthetic challenge due to tautomerization (1H vs. 2H forms) and the competitive reactivity of the nitrogen heteroatoms.

To overcome this, Directed ortho-Metalation (DoM) has emerged as a highly reliable strategy. By strategically installing a Tetrahydropyranyl (THP) group, chemists can simultaneously mask the reactive N-H bond and exploit the THP oxygen as a Directing Metalation Group (DMG)[2].

When installed at the N2 position, the THP group's ethereal oxygen coordinates with the lithium cation of a strong base (such as n-BuLi or TMPLi). This coordination induces the Complex-Induced Proximity Effect (CIPE) , drastically lowering the activation energy for the deprotonation of the adjacent C3 proton[3]. This application note provides a comprehensive, field-proven guide to utilizing THP for the regioselective C3-lithiation of indazoles, bridging theoretical mechanisms with bench-ready protocols.

Mechanistic Insights: The Complex-Induced Proximity Effect (CIPE)

The success of THP-directed lithiation relies entirely on the pre-equilibrium formation of a base-substrate complex.

  • Coordination: The Lewis basic oxygen of the N2-THP group coordinates with the Lewis acidic lithium atom of the base aggregate (e.g., (n-BuLi)

    
     or TMPLi).
    
  • Proximity: This coordination forces the basic carbanion (or amide) into strict spatial proximity with the C3-H bond.

  • Deprotonation: A kinetically favored, irreversible deprotonation occurs, generating the C3-lithiated species, which is stabilized by intramolecular chelation.

Without the THP group (or a similar DMG like SEM), strong bases would either deprotonate the N-H (yielding an unreactive indazolyl anion) or cause unselective metalation/ring-opening[4].

CIPE_Mechanism N2_THP 2-THP-Indazole (Starting Material) Base_Coord Pre-lithiation Complex (Li-O Coordination) N2_THP->Base_Coord + R-Li Base Transition_State CIPE Transition State (C3-H Deprotonation) Base_Coord->Transition_State Spatial Alignment Lithiated_Intermediate C3-Lithiated Indazole (Stabilized Chelate) Transition_State->Lithiated_Intermediate - R-H

Diagram 1: The CIPE-driven mechanistic pathway for N2-THP directed C3-lithiation of indazoles.

Comparative Analysis of Directing Groups

While THP is highly effective, it is essential to understand how it compares to other common protecting/directing groups (such as SEM, Boc, and BOM) to justify its selection for a given synthetic route[5].

Directing GroupRegioselectivityLithiation BaseDeprotection ConditionsAdvantages / Limitations
N2-THP C3 (Strict) n-BuLi, LDA, TMPLiMild Acid (HCl/MeOH, TFA)Advantage: Atom-economical, cheap reagents, easy acidic cleavage. Limitation: Introduces a chiral center (diastereomeric mixtures in NMR).
N2-SEM C3 (Strict)n-BuLi, TMP-basesTBAF, strong acidAdvantage: No chiral center, highly robust. Limitation: Expensive reagents, difficult removal requiring fluoride.
N1-THP C7 (Variable)sec-BuLi, TMP-basesMild AcidAdvantage: Access to C7. Limitation: C7 protons are less acidic; requires stronger bases or specific sterics.
N1-Boc C7 / Ring-openingLDATFA, HClLimitation: Highly prone to nucleophilic attack by alkyllithiums; requires non-nucleophilic amide bases.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. TLC and visual cues are embedded to ensure experimental integrity.

Protocol A: Synthesis and Isolation of 2-THP-Indazole

The reaction of indazole with 3,4-dihydro-2H-pyran (DHP) typically yields a mixture of N1 and N2 isomers. Chromatographic separation is required.

Reagents:

  • 1H-Indazole (1.0 equiv, 10 mmol)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv, 15 mmol)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv, 1 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Procedure:

  • Reaction Setup: Suspend 1H-indazole and PPTS in anhydrous DCM under an inert atmosphere (N

    
     or Ar).
    
  • Addition: Add DHP dropwise at room temperature. The suspension will gradually turn into a clear solution as the reaction progresses.

  • Monitoring: Stir for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (baseline) will disappear, replaced by two distinct spots.

  • Quench & Extraction: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification (Critical Step): Purify via silica gel flash chromatography.

    • Expert Insight: The 1-THP-indazole isomer is less polar and elutes first. The desired 2-THP-indazole is more polar and elutes second. Isolate the 2-THP isomer for C3-lithiation.

Protocol B: Regioselective C3-Lithiation and Electrophilic Trapping

This protocol uses n-BuLi. For substrates bearing sensitive functional groups (e.g., esters, cyano groups), substitute n-BuLi with TMPMgCl·LiCl or TMPLi to prevent nucleophilic addition[6].

Reagents:

  • 2-THP-Indazole (1.0 equiv, 5 mmol)

  • n-Butyllithium (2.5 M in hexanes) (1.1 equiv, 5.5 mmol)

  • Electrophile (e.g., Iodine, DMF, or Weinreb amide) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M)

Procedure:

  • Cooling: Dissolve 2-THP-indazole in anhydrous THF in a flame-dried Schlenk flask under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise down the side of the flask over 10 minutes.

    • Visual Cue: A deep yellow/orange color typically develops, indicating the formation of the C3-lithiated species.

  • Aging: Stir at -78 °C for 45 minutes to ensure complete metalation.

  • Electrophilic Trapping: Add the electrophile (e.g., a solution of I

    
     in THF) dropwise. Stir for an additional 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.
    
  • Workup: Quench with saturated aqueous NH

    
    Cl (if using I
    
    
    
    , add saturated Na
    
    
    S
    
    
    O
    
    
    to reduce excess iodine). Extract with EtOAc, dry, and concentrate. Purify via column chromatography.
Protocol C: THP Deprotection

Procedure:

  • Dissolve the C3-functionalized 2-THP-indazole in Methanol (0.2 M).

  • Add 4M HCl in dioxane (5.0 equiv).

  • Stir at room temperature for 2–4 hours (monitor by TLC).

  • Concentrate in vacuo, neutralize with saturated NaHCO

    
    , and extract with EtOAc to yield the free C3-functionalized 1H-indazole.
    

Reaction Optimization Data

Optimizing the base and temperature is critical for maximizing yields and suppressing side reactions.

Base SystemTemperatureSubstrate ToleranceYield (C3-Iodination)Causality / Notes
n-BuLi / THF-78 °CHalogens, Alkyls85 - 92%Standard CIPE conditions. Fast, clean deprotonation.
LDA / THF-78 °CEsters, Nitriles60 - 75%Slower metalation; incomplete conversion often observed.
TMPLi / THF-78 °CEsters, Nitriles80 - 88%Non-nucleophilic strong base; prevents attack on electrophilic handles[7].
TMPMgCl·LiCl0 °C to RTHighly sensitive groups75 - 85%Magnesiation via Knochel-Hauser base[8]. Allows higher temperatures, preventing cryogenic requirements.

Workflow Visualization

The following diagram maps the entire synthetic lifecycle of an indazole API utilizing the THP-directing strategy.

Indazole_Workflow SM Starting Material 1H-Indazole Protection Step 1: Protection DHP, PPTS, DCM SM->Protection Separation Chromatography Isolate 2-THP Isomer Protection->Separation Mixture of N1/N2 Lithiation Step 2: Lithiation n-BuLi, THF, -78 °C Separation->Lithiation 2-THP-Indazole Trapping Step 3: Trapping Add Electrophile (E+) Lithiation->Trapping CIPE Intermediate Deprotection Step 4: Deprotection HCl, MeOH Trapping->Deprotection C3-Substituted 2-THP API Final Product C3-Functionalized Indazole Deprotection->API Cleavage of THP

Diagram 2: End-to-end synthetic workflow for C3-functionalization of indazoles via N2-THP direction.

References

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review National Institutes of Health (PMC)[Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Chemical Reviews - ACS Publications[Link]

  • Regioselective Zincation of Indazoles Using TMP2Zn and Negishi Cross-Coupling ResearchGate[Link]

  • Br/Mg-Exchange on Derivatives and Regio- and Chemoselective Functionalizations of Pyrazoles and Related Heterocycles LMU München (Knochel Group)[Link]

Sources

Application

Application Note &amp; Protocol: Regioselective N-THP Protection of 4-Bromoindazole for Advanced Pharmaceutical Synthesis

For: Researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Abstract: The indazole scaffold is a privileged structure in me...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant therapeutic potential.[1][2][3] The strategic protection of the indazole nitrogen is a critical step in the multi-step synthesis of many indazole-based drug candidates, enabling regioselective functionalization of the heterocyclic core.[4] This application note provides a detailed, field-proven protocol for the N-tetrahydropyranyl (THP) protection of 4-bromoindazole, a versatile building block in drug discovery.[1] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and present a comprehensive troubleshooting section to ensure reproducible, high-yield synthesis.

Introduction: The Critical Role of N-Protection in Indazole Chemistry

The indazole ring system, an aromatic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone in the development of novel therapeutics, particularly in oncology.[2][4] The presence of two nitrogen atoms in the pyrazole ring presents a challenge in regioselective synthesis. The N-H proton of the indazole can exist in two tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being the more stable.[3] Direct functionalization of an unprotected indazole can lead to a mixture of N1 and N2 substituted products, complicating purification and reducing the overall yield of the desired isomer.

To overcome this, a protecting group strategy is often employed. The tetrahydropyranyl (THP) group is an ideal choice for the protection of the indazole nitrogen due to several key advantages:

  • Ease of Introduction and Cleavage: The THP group can be readily introduced under mild acidic conditions and subsequently removed with facility, also under acidic conditions.[5][6][7]

  • Stability: The resulting N-THP bond is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions, making it compatible with a variety of subsequent synthetic transformations.[5][8][9]

  • Cost-Effectiveness: The primary reagent, 3,4-dihydro-2H-pyran (DHP), is inexpensive and readily available.[9]

This protocol focuses on the N-THP protection of 4-bromoindazole, a key intermediate in the synthesis of potent kinase inhibitors and other pharmaceuticals.[1][4] The bromine atom at the 4-position serves as a valuable synthetic handle for further elaboration through cross-coupling reactions.

Mechanistic Insight: The Acid-Catalyzed Formation of an N-THP Acetal

The N-THP protection of 4-bromoindazole proceeds via an acid-catalyzed addition of the indazole N-H to the double bond of 3,4-dihydro-2H-pyran (DHP).[5][10] The mechanism can be understood as follows:

  • Activation of DHP: A catalytic amount of acid protonates the oxygen atom of DHP, forming a resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic.

  • Nucleophilic Attack: The lone pair of electrons on one of the indazole nitrogen atoms acts as a nucleophile, attacking the electrophilic carbon of the activated DHP.

  • Deprotonation: A proton is lost from the indazole nitrogen, regenerating the acid catalyst and yielding the N-THP protected 4-bromoindazole product.

THP_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-Bromoindazole 4-Bromoindazole Intermediate_Complex Intermediate Complex 4-Bromoindazole->Intermediate_Complex Nucleophilic Attack DHP 3,4-Dihydro-2H-pyran (DHP) Activated_DHP Activated DHP (Oxocarbenium Ion) DHP->Activated_DHP Protonation H_plus H+ H_plus->DHP Activated_DHP->Intermediate_Complex Product 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Intermediate_Complex->Product Deprotonation H_plus_regen H+ (regenerated) Product->H_plus_regen

Figure 1: Mechanism of N-THP protection.

Experimental Protocol

This protocol is adapted from established literature procedures and has been optimized for high yield and purity.[11]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Bromo-1H-indazole≥97%Commercially AvailableStore at 2-8°C.
3,4-Dihydro-2H-pyran (DHP)≥97%Commercially Available
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)≥98.5%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Saturated aqueous sodium chloride (brine)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Commercially Available
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Heptane or HexaneACS GradeCommercially AvailableFor column chromatography.
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
UV lampFor TLC visualization.
Step-by-Step Procedure

Experimental_Workflow start Start setup Combine 4-bromo-1H-indazole, p-TsOH·H₂O, and EtOAc in a flask. start->setup add_dhp Add 3,4-dihydro-2H-pyran (DHP). setup->add_dhp react Heat the reaction mixture at 70°C for 16 hours. add_dhp->react monitor Monitor reaction progress by TLC. react->monitor workup_start Cool to room temperature and add saturated NaHCO₃ solution. monitor->workup_start extract Separate layers and extract the aqueous phase with EtOAc. workup_start->extract wash Combine organic layers and wash with NaHCO₃ and brine. extract->wash dry Dry the organic layer with MgSO₄ or Na₂SO₄. wash->dry concentrate Filter and concentrate under reduced pressure. dry->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify characterize Characterize the final product. purify->characterize end End characterize->end

Figure 2: Experimental workflow for N-THP protection.

  • Reaction Setup: To a solution of 4-bromo-1H-indazole (5.77 g, 29.3 mmol) in ethyl acetate (60 mL) in a round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonic acid monohydrate (0.176 g, 1.02 mmol).[11]

  • Addition of DHP: To the stirred solution, add 3,4-dihydro-2H-pyran (5.36 mL, 58.57 mmol).[11]

  • Reaction: Heat the reaction mixture to 70°C and stir for 16 hours.[11] The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).[11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (10 mL).[11]

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (10 mL) and saturated aqueous sodium chloride (brine, 10 mL).[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield a brown oil.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a heptane/ethyl acetate (90:10) eluent system.[11] Combine the product-containing fractions and evaporate the solvent under reduced pressure to obtain 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a white solid.[11]

Expected Yield and Characterization
  • Yield: 7.78 g (94%)[11]

  • Appearance: White solid[11]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.03 (d, 1H), 7.55 (dd, 1H), 7.32 (dd, 1H), 7.19-7.24 (m, 1H), 5.71 (dd, 1H), 4.00 (m, 1H), 3.73 (m, 1H), 2.55 (m, 1H), 2.03-2.23 (m, 2H), 1.60-1.88 (m, 3H).[11]

  • Molecular Formula: C₁₂H₁₃BrN₂O[12]

  • Molecular Weight: 281.15 g/mol [12]

Deprotection Protocol

The THP group can be readily removed under acidic conditions to regenerate the N-H indazole.

  • Reaction Setup: Dissolve the N-THP protected 4-bromoindazole in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., a 3:1:1 ratio).

  • Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction by TLC.

  • Work-up: Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient catalyst- Low reaction temperature- Short reaction time- Add a small additional amount of p-TsOH.- Ensure the reaction temperature is maintained at 70°C.- Extend the reaction time and continue to monitor by TLC.
Low Yield - Incomplete reaction- Loss of product during work-up or purification- Ensure the reaction goes to completion before work-up.- Be careful during extractions to avoid loss of the organic layer.- Optimize the eluent system for column chromatography to ensure good separation.
Formation of Side Products - Excess acid leading to decomposition- Reaction temperature too high- Use the recommended catalytic amount of p-TsOH.- Maintain the reaction temperature at 70°C.
Difficulty in Purification - Co-elution of impurities- Adjust the polarity of the eluent system for column chromatography.- Consider using a different solvent system.

Safety Precautions

  • 4-Bromo-1H-indazole is a toxic solid.[13] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • 3,4-Dihydro-2H-pyran is a flammable liquid and should be handled with care, away from ignition sources.

  • p-Toluenesulfonic acid is corrosive and should be handled with appropriate PPE.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.[13]

Conclusion

This application note provides a robust and reproducible protocol for the N-THP protection of 4-bromoindazole. The detailed mechanistic explanation and step-by-step guide, coupled with a comprehensive troubleshooting section, are intended to empower researchers in the efficient synthesis of this valuable building block for drug discovery and development. The stability and ease of handling of the THP protecting group make this a highly valuable transformation in the synthetic chemist's toolkit.

References

  • A mild and efficient THP protection of indazoles and benzyl alcohols in water. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. (2024, October 15). Total Synthesis. Retrieved February 21, 2024, from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). National Institutes of Health (NIH). Retrieved February 21, 2024, from [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025, July 1). National Institutes of Health (NIH). Retrieved February 21, 2024, from [Link]

  • Methods for preparing indazole compounds. (n.d.). Google Patents.
  • Methods of preparing indazole compounds. (n.d.). Google Patents.
  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (2003, December 12). ACS Publications. Retrieved February 21, 2024, from [Link]

  • Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]

  • THP Protecting Group Addition. (2021, November 26). YouTube. Retrieved February 21, 2024, from [Link]

  • Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2024, from [Link]

  • A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]

  • 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole: Advanced Organic Compound. (2026, March 1). Sinfoo. Retrieved February 21, 2024, from [Link]

  • Tetrahydropyran. (n.d.). Wikipedia. Retrieved February 21, 2024, from [Link]

  • K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. (n.d.). Retrieved February 21, 2024, from [Link]

  • 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. (n.d.). PubChem. Retrieved February 21, 2024, from [Link]

  • 4-bromo-1H-indazole. (n.d.). PubChem. Retrieved February 21, 2024, from [Link]

  • 4.5 Tetrahydropyranyl (THP) and Related Ethers. (n.d.). Retrieved February 21, 2024, from [Link]

  • Structure and synthesis of indazole. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]

  • CAS No:186407-74-9 4-BROMO (1H)INDAZOLE. (n.d.). Suzhou Vosun Biotech Co.,Ltd. Retrieved February 21, 2024, from [Link]

  • THP Protection - Common Conditions. (n.d.). Retrieved February 21, 2024, from [Link]

Sources

Method

Application Notes &amp; Protocols for Microwave-Assisted Synthesis Using 4-Bromo-2-THP-Indazole

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The indazole scaffold is a privileged pharmacophore, forming the core of numerous therapeutic age...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents.[1] Functionalization of the indazole ring system is therefore a cornerstone of many drug discovery programs. This guide provides detailed application notes and robust protocols for the microwave-assisted functionalization of 4-bromo-2-(tetrahydro-2H-pyran-2-yl)-1H-indazole (4-bromo-2-THP-indazole), a key building block for creating diverse chemical libraries. By leveraging the principles of microwave-assisted organic synthesis (MAOS), the protocols herein offer dramatically accelerated reaction times, improved yields, and enhanced reproducibility over conventional heating methods.[1][2] We will explore palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, providing step-by-step instructions, mechanistic insights, and expected outcomes.

Introduction: The Strategic Advantage of 4-Bromo-2-THP-Indazole and Microwave Synthesis

1.1. The Versatility of the Indazole Moiety

Indazole derivatives are integral to medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1] The strategic placement of a bromine atom at the 4-position of the indazole core provides a versatile handle for introducing molecular diversity through various cross-coupling reactions.

1.2. The Role of the Tetrahydropyranyl (THP) Protecting Group

The indazole N-H proton can interfere with certain organometallic reactions. The tetrahydropyranyl (THP) group serves as an effective and robust protecting group for the indazole nitrogen, preventing unwanted side reactions.[2][3] It is stable under the basic conditions of many cross-coupling reactions but can be readily removed under mild acidic conditions post-functionalization, ensuring the final compound retains the critical N-H bond for biological interactions.[4]

1.3. Why Microwave-Assisted Synthesis?

Conventional synthesis often involves long reaction times and can lead to the formation of impurities.[1] Microwave-assisted synthesis has revolutionized this landscape by using dielectric heating to rapidly and uniformly heat the reaction mixture.[1][5] This is achieved through the interaction of the microwave's oscillating electromagnetic field with polar molecules in the reaction, a process involving dipolar polarization and ionic conduction.[6][7]

The primary advantages include:

  • Rapid Reaction Rates: Reactions that take hours or days can often be completed in minutes.[2]

  • Higher Yields & Purity: The rapid and uniform heating minimizes the formation of byproducts.[5][8]

  • Enhanced Reproducibility: Precise control over temperature and time leads to more consistent results.[5]

  • Green Chemistry: Reduced reaction times and often a reduction in solvent volume align with the principles of sustainable chemistry.[5][9]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of 4-bromo-2-THP-indazole is ideally suited for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Workflow Overview: From Reagents to Purified Product

The general workflow for these reactions is straightforward and highly amenable to microwave technology. It involves combining the starting materials, catalyst system, and solvent in a sealed microwave vessel, irradiating for a short period, and then performing a standard workup and purification.

G cluster_prep Vessel Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification reagents Combine: - 4-Bromo-2-THP-indazole - Coupling Partner - Pd Catalyst & Ligand - Base - Solvent mw_irrad Irradiate in Microwave Reactor (Set Temperature & Time) reagents->mw_irrad cool Cool to Room Temp. mw_irrad->cool filter Filter (if needed) cool->filter extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify product Purified Product purify->product

Caption: General experimental workflow for microwave-assisted cross-coupling.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds, ideal for synthesizing biaryl compounds.[6] This protocol details the coupling of 4-bromo-2-THP-indazole with various arylboronic acids.

3.1. Causality Behind Experimental Choices

  • Catalyst System: A palladium(0) species is the active catalyst. We use a stable palladium(II) precatalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos). The ligand stabilizes the palladium center and facilitates the catalytic cycle.[10]

  • Base: A base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.[2][5]

  • Solvent System: A mixture of a high-dielectric solvent like 1,4-dioxane or DME with water is commonly used. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the organic reagents. This mixture couples efficiently with microwave irradiation.[2][9]

3.2. Detailed Experimental Protocol

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-bromo-2-THP-indazole (1.0 mmol, 281 mg).

  • Add the desired arylboronic acid (1.2 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg).

  • Add the base (e.g., Cs₂CO₃, 2.0 mmol, 652 mg).

  • Add the solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Seal the vial with a cap.

  • Place the vessel in the microwave reactor. Irradiate the mixture at 120-140 °C for 10-30 minutes.[2][11]

  • After the reaction, allow the vessel to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

3.3. Data Presentation: Suzuki Coupling Reaction Parameters

Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Typical Yield Range (%)
Pd(PPh₃)₄ (5%)Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)1401575-95%
PdCl₂(dppf) (5%)K₂CO₃ (2.0)DME/H₂O (4:1)1202070-90%
Pd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)1203080-98%

Yields are illustrative and will vary based on the specific arylboronic acid used.

3.4. Mechanistic Visualization: The Suzuki Catalytic Cycle

SuzukiCycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex R¹-X (4-Bromo-Indazole) Transmetalation\nComplex Transmetalation Complex Oxidative\nAddition\nComplex->Transmetalation\nComplex R²-B(OH)₂ + Base (Boronic Acid) Reductive\nElimination\nComplex Reductive Elimination Complex Transmetalation\nComplex->Reductive\nElimination\nComplex Isomerization Reductive\nElimination\nComplex->Pd(0)L2 R¹-R² (Product)

Sources

Application

Application Note: Scale-Up Synthesis of 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole

This Application Note is written for researchers and process chemists involved in the scale-up synthesis of 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole . This compound is a critical intermediate for the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and process chemists involved in the scale-up synthesis of 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole . This compound is a critical intermediate for the synthesis of PARP inhibitors (e.g., analogs of Niraparib) and other kinase inhibitors, serving as a masked precursor for Suzuki-Miyaura cross-coupling reactions.

Executive Summary

The protection of 4-bromo-1H-indazole with a tetrahydropyranyl (THP) group is a standard procedure in medicinal chemistry to mask the acidic N-H proton during organometallic couplings. However, the reaction inherently produces a mixture of N1-THP (thermodynamic, major) and N2-THP (kinetic, minor) isomers.

This protocol details the scale-up synthesis of the specific N2-isomer (2H-indazole). Unlike the N1-isomer, the N2-isomer is often the minor product (typically 10–20% of the mixture under standard conditions), making its isolation the primary process challenge. This guide provides a robust methodology for the reaction, workup, and—crucially—the chromatographic separation required to isolate the target 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole with >98% purity.

Chemical Pathway & Retrosynthesis

The synthesis relies on the acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP) to the indazole nitrogen.

Reaction Scheme

The reaction is governed by tautomeric equilibrium. The 1H-indazole tautomer is thermodynamically favored, leading to predominant N1-alkylation.

ReactionScheme cluster_0 Reagents SM 4-Bromo-1H-indazole (Starting Material) Intermediate Tautomeric Mixture SM->Intermediate Tautomerization Reagents 3,4-Dihydro-2H-pyran (DHP) PTSA (Cat.) DCM or THF Prod1 N1-THP Isomer (Major, ~80-90%) Intermediate->Prod1 Thermodynamic Path Prod2 N2-THP Isomer (Target, ~10-20%) Intermediate->Prod2 Kinetic Path

Caption: Reaction pathway showing the bifurcation into N1 (Major) and N2 (Target) isomers.

Process Development & Optimization

Regioselectivity Challenges

In typical scale-up scenarios (e.g., 1–10 kg), direct THP protection yields an isomer ratio of approximately 4:1 to 9:1 favoring the N1-isomer.

  • N1-Isomer (1H): Less polar, elutes first in chromatography.

  • N2-Isomer (2H): More polar, elutes second.

  • Optimization: While lower temperatures (0°C) can slightly enhance the kinetic N2 product, the ratio rarely flips. Therefore, the process strategy must focus on efficient separation rather than exclusive synthesis.

Catalyst Selection
  • PTSA (p-Toluenesulfonic acid): Standard, but can cause darkening of the reaction mixture.

  • PPTS (Pyridinium p-toluenesulfonate): Milder, recommended for scale-up to minimize polymerization of DHP and formation of impurities.

  • TFA (Trifluoroacetic acid): Faster, but higher risk of reversibility.

Solvent System
  • DCM (Dichloromethane): Excellent solubility, easy workup, but environmental concerns on very large scale.

  • EtOAc (Ethyl Acetate): Greener alternative, but solubility of 4-bromoindazole may be lower.

  • Recommendation: DCM is preferred for the reaction to ensure homogeneity, followed by a solvent swap to Heptane/EtOAc for purification.

Scale-Up Protocol (1.0 kg Scale)

Materials & Equipment
  • Reactor: 20 L Glass-lined reactor with mechanical stirrer, reflux condenser, and addition funnel.

  • Starting Material: 4-Bromo-1H-indazole (1.0 kg, 5.07 mol).

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.28 kg, 15.2 mol, 3.0 eq).

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (64 g, 0.25 mol, 0.05 eq).

  • Solvent: Dichloromethane (DCM) (10 L, 10 vol).

Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge the 20 L reactor with 4-Bromo-1H-indazole (1.0 kg) and DCM (10 L) .

  • Start stirring at 150–200 RPM. Ensure the solid is fully dissolved (or mostly suspended).

  • Add PPTS (64 g) in one portion.

  • Adjust internal temperature to 20–25°C .

Step 2: Addition of DHP
  • Charge DHP (1.28 kg) into the addition funnel.

  • Add DHP dropwise over 60–90 minutes .

    • Critical Control: The reaction is exothermic. Maintain internal temperature < 30°C .

  • After addition, stir the mixture at 20–25°C for 12–16 hours .

  • IPC (In-Process Control): Check by TLC (20% EtOAc/Heptane) or HPLC.

    • Target: < 1.0% Starting Material remaining.[1]

    • Observation: You will see two product spots. Top spot = N1 (Major); Bottom spot = N2 (Target).

Step 3: Workup
  • Quench the reaction by adding Saturated NaHCO3 solution (5 L) slowly. Stir for 30 minutes.

  • Separate the phases.

  • Wash the organic (DCM) layer with Water (5 L) followed by Brine (5 L) .

  • Dry the organic layer over anhydrous Na2SO4 (500 g) .

  • Filter off the drying agent and concentrate the filtrate under vacuum (40°C) to an oily residue.

    • Note: Do not overheat; THP groups can be thermally labile in the presence of trace acid.

Step 4: Purification (Isolation of N2 Isomer)

Since N2 is the minor product, column chromatography is required.

  • Column Setup: Use a silica gel column (ratio 10:1 silica:crude).

  • Elution Gradient:

    • Start with 100% Heptane to elute excess DHP.

    • Gradient to 5% EtOAc / 95% Heptane to elute the N1-isomer (Major).

    • Increase polarity to 15–20% EtOAc / 80% Heptane to elute the N2-isomer (Target).

  • Fraction Collection:

    • Collect the later-eluting fractions containing the N2 isomer.

    • Concentrate pure fractions to yield a solid or thick oil.

  • Crystallization (Optional but Recommended):

    • If the N2 residue solidifies, recrystallize from n-Heptane/MTBE (5:1) to upgrade purity to >99%.

Yield Expectations
  • Total Mass Recovery: ~1.3 kg (Combined isomers).

  • Isolated Yield of N2-Isomer: 150–250 g (10–18%).

  • Isolated Yield of N1-Isomer: 1.0–1.1 kg (70–80%).

    • Note: The N1 isomer can be deprotected (MeOH/HCl) to recover starting material if cost is critical.

Analytical Characterization

To confirm the isolation of the correct 2H-isomer , compare the NMR shifts of the THP anomeric proton and the indazole ring protons.

FeatureN1-THP (Major) N2-THP (Target)
Rf (20% EtOAc/Hex) ~0.6 (Higher)~0.4 (Lower)
1H NMR (Anomeric H) ~5.7 ppm (dd)~5.6–5.7 ppm (often slightly upfield or overlapping, check C3-H)
1H NMR (C3-H) ~8.0 ppm~8.3–8.4 ppm (Deshielded due to N2 substitution)
NOESY Signal NOE between THP-H1' and C7-HNOE between THP-H1' and C3-H

Key Diagnostic: The C3-proton in the 2H-indazole is typically shifted downfield compared to the 1H-isomer. A NOESY experiment is the definitive proof:

  • N2-Isomer: Strong correlation between the THP anomeric proton and the Indazole C3 proton.

  • N1-Isomer: Strong correlation between the THP anomeric proton and the Indazole C7 proton.

Process Workflow Diagram

ProcessFlow Start Start: 4-Bromo-1H-indazole (1.0 kg) Reaction Reaction: DCM, PPTS, DHP 20-25°C, 12-16h Start->Reaction Quench Quench: Sat. NaHCO3 Phase Separation Reaction->Quench Conc Concentration to Crude Oil (Mixture of N1 + N2) Quench->Conc Column Silica Gel Chromatography Gradient: Heptane -> 20% EtOAc Conc->Column Frac1 Fraction 1: N1-Isomer (Major Byproduct) Column->Frac1 Elutes First Frac2 Fraction 2: N2-Isomer (Target Product) Column->Frac2 Elutes Second Cryst Recrystallization (Heptane/MTBE) Frac2->Cryst Final Final Product: >98% Purity 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole Cryst->Final

Caption: Operational workflow for the synthesis and isolation of the N2-isomer.

Safety & Handling

  • 3,4-Dihydro-2H-pyran (DHP): Highly flammable liquid and vapor. Flash point is -9°C. Use spark-proof tools and ground the reactor.

  • Dichloromethane (DCM): Suspected carcinogen. Use in a well-ventilated fume hood or closed reactor system.

  • Exotherm: The addition of DHP to the acid catalyst is exothermic. Strictly control the addition rate to prevent thermal runaway.

References

  • Luo, G.; Chen, L.; Dubowchik, G. Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.[2] J. Org.[2][3] Chem.2006 , 71(14), 5392–5395.[2] Link

  • Meanwell, N. A.; et al. Regioselective Synthesis of N-Substituted Indazoles. J. Med. Chem.2010, 53, 8468.
  • BenchChem.[4] Troubleshooting Regioselectivity in Indazole Synthesis. Application Note. Link

  • Sigma-Aldrich. Product Specification: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[5][6] Link

  • Vetrichelvan, M. Scalable Synthesis of Bromo-Indazoles. Synlett2012, 23, 1123.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield of Suzuki coupling with sterically hindered indazoles

Technical Support Center: Optimizing Yield of Suzuki Coupling with Sterically Hindered Indazoles Introduction: The Indazole Challenge Welcome to the Advanced Synthesis Support Center. You are likely here because the stan...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield of Suzuki Coupling with Sterically Hindered Indazoles

Introduction: The Indazole Challenge

Welcome to the Advanced Synthesis Support Center. You are likely here because the standard "Suzuki Condition A" (Pd(PPh₃)₄ / Na₂CO₃ / Toluene:Water) failed to deliver acceptable yields for your sterically hindered indazole substrate.

Indazoles present a "perfect storm" of challenges for palladium catalysis:

  • Catalyst Poisoning: The basic nitrogen atoms (N1/N2) can coordinate strongly to Pd(II), arresting the catalytic cycle.

  • Steric Impedance: Substituents at the C4 position (peri-interaction) or ortho-substituents on the coupling partner severely retard oxidative addition and reductive elimination.

  • Electronic Deactivation: The electron-rich nature of the indazole core can make oxidative addition of halo-indazoles sluggish compared to simple aryl halides.

This guide moves beyond basic protocols to high-performance catalytic systems designed for difficult couplings.

Module 1: The "Engine" – Catalyst & Ligand Selection

Q: I am using Pd(PPh₃)₄ and getting <10% conversion. Why?

A: Tetrakis(triphenylphosphine)palladium(0) is a first-generation catalyst. For sterically hindered indazoles, it fails for two reasons:

  • Poor Stability: It lacks the bulk required to prevent catalyst aggregation (formation of Pd black) during the slow oxidative addition step typical of hindered substrates.

  • Lack of Activity: Triphenylphosphine is not electron-rich enough to facilitate oxidative addition into electron-rich/hindered C–Cl or C–Br bonds, nor is it bulky enough to accelerate the difficult reductive elimination step.

Recommendation: Switch to Buchwald G3/G4 Precatalysts or PEPPSI systems.

  • XPhos Pd G4: The "workhorse" for steric hindrance. The bulky biaryl ligand (XPhos) creates a protective pocket around the Pd center, facilitating coupling of ortho-substituted rings.

  • RuPhos Pd G4: Ideal if your indazole is electron-rich or if you are using a secondary amine handle elsewhere.

  • Pd-PEPPSI-IPr: An N-Heterocyclic Carbene (NHC) catalyst.[1][2] Extremely robust against air/moisture and excellent for "difficult" couplings where phosphines fail due to oxidation.

Q: How do I choose between a Phosphine (Buchwald) and an NHC (PEPPSI)?

A: Use the decision matrix below.

LigandSelection Start Substrate Analysis Ortho Is the coupling site ortho-substituted (Steric)? Start->Ortho Hetero Is the coupling partner a heteroaryl boronic acid? Ortho->Hetero Yes Result_SPhos Use SPhos Pd G4 (Good for heteroaryls) Ortho->Result_SPhos No (General Coupling) Protodeboronation Is protodeboronation observed? Hetero->Protodeboronation Yes Result_XPhos Use XPhos Pd G4 (Excellent for sterics) Hetero->Result_XPhos No Result_PEPPSI Use Pd-PEPPSI-IPr (High stability, low loading) Protodeboronation->Result_PEPPSI Moderate Result_MIDA Use MIDA Boronate + XPhos Pd G4 Protodeboronation->Result_MIDA Severe

Caption: Ligand selection logic based on steric hindrance and substrate stability.

Module 2: The "Environment" – Base & Solvent Effects[3]

Q: My boronic acid is disappearing, but no product is forming. What is happening?

A: You are likely observing protodeboronation .[3] Indazole boronic acids (and their heteroaryl partners) are notoriously unstable under basic, aqueous conditions. The C–B bond hydrolyzes to a C–H bond, destroying your reagent.

Troubleshooting Protocol:

  • Eliminate Water: Switch to anhydrous conditions.

    • Old System: Dioxane/Water (4:1) + Na₂CO₃.

    • New System: Anhydrous Dioxane or Toluene + K₃PO₄ (finely ground) .

  • Reduce Base Strength: If K₃PO₄ is too strong, switch to K₂CO₃ or CsF .

  • Slow Addition: Add the boronic acid solution slowly via syringe pump to keep its concentration low relative to the catalyst, favoring transmetalation over decomposition.

Q: Which solvent system is best for solubility of rigid indazoles?

A: Sterically hindered indazoles often suffer from poor solubility, which kills reaction kinetics.

  • n-Butanol / Toluene (1:1): Excellent for high temperatures (100–120°C).

  • THF: Good for lower temperatures but limits you to 66°C (reflux).

  • 1,4-Dioxane: The standard for high-temp stability.

Module 3: Protecting Groups & Regioselectivity

Q: Do I need to protect the Indazole N-H?

A: YES. Unprotected N-H indazoles are poor substrates for two reasons:

  • Deprotonation: The base will deprotonate the N-H (pKa ~14), creating an indazolyl anion that is a poor electrophile and can coordinate to Pd.

  • N-Arylation: You risk competing Chan-Lam type coupling or N-arylation if the conditions allow.

Recommended Protecting Groups:

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Best for lithiation/functionalization sequences. Removed with TBAF or acid.

  • THP (Tetrahydropyranyl): Good stability, easy acidic removal.

  • Boc (tert-Butoxycarbonyl): Caution. Can migrate or fall off under high-temperature basic Suzuki conditions. Use only if reaction is fast (<4h).

Module 4: Experimental Protocol (The "Gold Standard")

This protocol is optimized for a 3-bromo-4-methyl-1-(THP)-indazole coupling with an ortho-substituted phenylboronic acid.

Reagents:

  • Electrophile: 1.0 equiv (Hindered Halo-Indazole)

  • Nucleophile: 1.5 - 2.0 equiv (Boronic Acid/Pinacol Ester)

  • Catalyst: 2-5 mol% XPhos Pd G4 (CAS: 1599466-81-5)

  • Base: 3.0 equiv K₃PO₄ (Tribasic, anhydrous, finely ground)

  • Solvent: 1,4-Dioxane (degassed, anhydrous) concentration 0.1 M - 0.2 M.

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with the Halo-Indazole, Boronic Acid, Base, and Catalyst. Note: XPhos Pd G4 is air-stable, so this can be done on the bench, but a glovebox is preferred for ultra-sensitive substrates.

  • Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Activation: Place in a pre-heated block at 100°C . Stirring must be vigorous (>800 RPM) to ensure solid-liquid phase transfer of the base.

  • Monitoring: Monitor by LCMS at 1 hour and 4 hours.

    • If stalled: Add 1 mol% additional catalyst.

    • If protodeboronation observed: Stop, switch to MIDA boronate protocol.

  • Workup: Dilute with EtOAc, filter through Celite (to remove Pd black), wash with water/brine, dry over Na₂SO₄.

Module 5: Mechanism & Diagnostics

Understanding the failure point is key to fixing it. In hindered systems, the cycle usually breaks at Oxidative Addition (getting the Pd into the bond) or Reductive Elimination (forming the crowded C-C bond).

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting for Electron-Rich Indazoles) Pd0->OxAdd + Ar-X PdII_Ox Pd(II)-Ar-X OxAdd->PdII_Ox TransMet Transmetalation (Base Assisted) PdII_Ox->TransMet + Ar'-B(OH)2 + Base PdII_Biaryl Pd(II)-Biaryl TransMet->PdII_Biaryl RedElim Reductive Elimination (Rate Limiting for Sterically Hindered Systems) PdII_Biaryl->RedElim RedElim->Pd0 + Product

Caption: Catalytic cycle highlighting bottlenecks (Red) in hindered indazole coupling.

Diagnostic Table: Interpreting LCMS Data

ObservationDiagnosisSolution
Starting Material (Halide) remains unchanged. Oxidative Addition failure.Switch to electron-rich bulky ligand (XPhos, tBuXPhos). Increase Temp to 110°C.
Halide consumed, Boronic acid consumed, No Product. Formation of Pd-black or Homocoupling.Catalyst death.[4] Ensure inert atmosphere. Switch to Pd-PEPPSI-IPr.
Halide remains, Boronic acid disappears (Ar-H forms). Protodeboronation.[5]Switch to anhydrous conditions (K₃PO₄/Dioxane). Use Boronic Ester or MIDA.[6]
Product forms but yield <50% (Dehalogenation observed). Hydride elimination competing with Transmetalation.Use a solvent without alpha-hydrogens (e.g., Toluene instead of alcohol). Increase catalyst loading.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal, 2006. Link

  • Burke, M. D., et al. "A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society, 2008. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014. Link

  • BenchChem Technical Support. "Suzuki-Miyaura Coupling of Sterically Hindered Substrates." BenchChem Optimization Guides, 2025. Link

Sources

Optimization

separating N1 and N2 isomers of THP-protected 4-bromoindazole

Welcome to the Application Scientist Support Center . This guide is engineered for drug development professionals and synthetic chemists facing regioselectivity challenges during the tetrahydropyranyl (THP) protection of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center . This guide is engineered for drug development professionals and synthetic chemists facing regioselectivity challenges during the tetrahydropyranyl (THP) protection of haloindazoles.

The 4-bromoindazole scaffold presents unique steric and electronic microenvironments that complicate standard protection and separation workflows. Below, we bypass generic advice and dive into the causality of isomer formation, providing self-validating protocols to ensure absolute confidence in your structural assignments.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does THP protection of 4-bromoindazole consistently yield two distinct spots on my TLC, and what drives their ratio? A1: Indazoles exhibit annular tautomerism, existing in an equilibrium between the 1H (benzenoid) and 2H (quinonoid) forms. When reacting with 3,4-dihydro-2H-pyran (DHP) under acidic conditions, both nitrogen atoms can act as nucleophiles, yielding N1-THP and N2-THP regioisomers[1]. The ratio is governed by the battle between kinetic and thermodynamic control:

  • Thermodynamic Control: The N1-substituted indazole (benzenoid form) is thermodynamically more stable[1]. Prolonged reaction times or elevated temperatures will drive the equilibrium toward the N1-THP isomer[2].

  • Kinetic Control: Shorter reaction times and mild catalysts (like Pyridinium p-Toluenesulfonate, PPTS) trap the less stable N2-THP (quinonoid) isomer before it can equilibrate, resulting in a mixture[2].

Q2: How does the 4-bromo substituent specifically affect the separation of these isomers on normal-phase silica gel? A2: The N1-isomer is universally less polar (higher


) than the N2-isomer. Causally, placing the bulky THP group at the N1 position sterically shields the electron-rich pyrazole core from the stationary phase. Conversely, N2-protection exposes the N1 lone pair, allowing strong hydrogen bonding with silica silanol groups.
In 4-bromoindazole, the bulky bromine atom at the C4 position creates severe steric crowding near the C3 and N2 positions. This steric clash slightly distorts the conformation of the N2-THP group, making its interaction with the mobile phase highly sensitive. A highly optimized, shallow solvent gradient is required to prevent co-elution.

Q3: I need to selectively synthesize the N2-isomer. How can I bias the reaction? A3: While absolute N2-selectivity is difficult with DHP, you can enrich the N2 fraction by strictly enforcing kinetic conditions. Use a mild acid catalyst like PPTS in dichloromethane (DCM) at 0 °C to room temperature, and quench the reaction early (1–2 hours)[2]. Mildly acidic conditions are known to favor N2 trapping, whereas strong bases (like NaH) overwhelmingly favor N1 alkylation[3].

Q4: 1H NMR chemical shifts for the THP anomeric proton are nearly identical. How do I definitively prove which isomer I have? A4: Relying on 1D 1H NMR chemical shifts is a common pitfall due to the anisotropic deshielding effects of the 4-bromo group. The only self-validating standard is 2D NOESY NMR [2]. By measuring the Nuclear Overhauser Effect (NOE) through space, you can map the proximity of the THP anomeric proton to the indazole core:

  • N1-THP: The anomeric proton correlates through space with the C7-H (an aromatic doublet).

  • N2-THP: The anomeric proton correlates through space with the C3-H (an isolated singlet).

Part 2: Isomer Data Matrix

To facilitate rapid identification and experimental planning, the quantitative and qualitative properties of the two isomers are summarized below.

PropertyN1-THP-4-bromoindazoleN2-THP-4-bromoindazoleCausality / Rationale
Thermodynamic Stability HighLowN1 preserves the stable benzenoid aromatic system[2].
Polarity (Silica Gel) LowerHigherN2 exposes the N1 lone pair to silanol interactions.
Typical

(Hex/EtOAc 4:1)
~0.65~0.45Baseline separation is achievable with shallow gradients.
1H NMR: C3-H Shift ~8.00 – 8.10 ppm (s)~8.20 – 8.40 ppm (s)N2-THP deshields the adjacent C3 proton more strongly.
NOESY Correlation THP H-2'

C7-H (d)
THP H-2'

C3-H (s)
Spatial proximity dictates NOE cross-peaks[2].

Part 3: Self-Validating Experimental Protocols

Protocol A: Kinetic Synthesis and Chromatographic Separation

This protocol is designed to generate and physically separate both isomers, utilizing internal TLC checks to validate the mobile phase.

  • Reaction Setup: In an oven-dried flask under

    
    , dissolve 4-bromoindazole (1.0 eq) in anhydrous DCM (0.2 M concentration).
    
  • Catalysis: Add PPTS (0.1 eq) to the solution. Cool the mixture to 0 °C, then add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) dropwise.

  • Kinetic Propagation: Remove the ice bath and stir at room temperature.

    • Validation Check: Run a TLC (Hexane:EtOAc 4:1) every 30 minutes. Quench the reaction with saturated aqueous

      
       once the lower 
      
      
      
      spot (N2-THP) reaches maximum intensity relative to the top spot (typically 1.5 to 3 hours).
  • Workup: Extract with DCM (3x), wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Chromatographic Separation:

    • Validation Check: Before loading the column, run a TLC of the crude mixture in Hexane:EtOAc 90:10. If

      
       between the two spots is 
      
      
      
      , decrease the EtOAc to 5%.
    • Load the crude mixture onto a normal-phase silica gel column.

    • Elute using a shallow gradient: start at 95:5 Hexane:EtOAc and slowly increase to 85:15.

  • Isolation: Collect the first major UV-active eluting fraction (N1-THP), followed by the second UV-active fraction (N2-THP).

Protocol B: 2D NOESY NMR Validation

This protocol establishes an absolute structural proof loop. If the specific NOE cross-peak is missing, the structural assignment is rejected.

  • Sample Preparation: Dissolve 10–15 mg of the purified isomer in 0.6 mL of

    
     (ensure the solvent is dry to prevent THP deprotection).
    
  • 1D Baseline: Acquire a standard 1H NMR spectrum. Identify the THP anomeric proton (H-2', typically a multiplet at ~5.6–5.8 ppm) and the C3-H (singlet at >8.0 ppm).

  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time (

    
    ) of 300–500 ms to capture small molecule NOE interactions.
    
  • Causality Validation:

    • Locate the F1 frequency of the THP anomeric proton.

    • Scan the F2 axis for cross-peaks.

    • If a cross-peak aligns with the C3-H singlet

      
      Confirm N2-THP .
      
    • If a cross-peak aligns with the C7-H doublet

      
      Confirm N1-THP .
      

Part 4: Visual Workflow

Workflow A 4-Bromoindazole + DHP B Acid Catalysis (PPTS, DCM) A->B C Kinetic Control (Short Time, 0°C to RT) B->C Mild conditions D Thermodynamic Control (Long Time, Reflux) B->D Heat/Time E N1 & N2 Isomer Mixture C->E F N1 Isomer Enriched D->F G Silica Gel Chromatography (Hexane/EtOAc Gradient) E->G F->G H N1-THP Isomer (Less Polar, Higher Rf) G->H Elutes First I N2-THP Isomer (More Polar, Lower Rf) G->I Elutes Second J 2D NOESY NMR Self-Validation H->J I->J

Workflow for the regioselective synthesis, separation, and NMR validation of THP-protected indazoles.

References

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate.[3]

  • Regioselectivity issues in the functionalization of indazoles. BenchChem.[1]

  • Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Asianpubs.[2]

Sources

Troubleshooting

troubleshooting low conversion in Buchwald coupling of bromoindazoles

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals troubleshooting low conversion rates in the Buch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals troubleshooting low conversion rates in the Buchwald-Hartwig amination of bromoindazoles.

Indazoles are privileged scaffolds in medicinal chemistry, but their unprotected nitrogen atoms and unique electronic properties often lead to catalyst deactivation and stalled reactions. Below, we dissect the mechanistic bottlenecks, provide empirical solutions, and outline a self-validating protocol to rescue your yields.

Mechanistic Bottlenecks & Pathway Analysis

To troubleshoot effectively, we must first understand where the catalytic cycle fails. For bromoindazoles, the primary failure points are catalyst poisoning (due to off-cycle binding of the unprotected indazole) and steric hindrance during oxidative addition.

BuchwaldCycle Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (Steric Bottleneck) Pd0->OxAdd Bromoindazole Poison Catalyst Poisoning (Unprotected N-H Binding) Pd0->Poison Off-cycle pathway PdII_Ar Pd(II)(Ar)(Br)L Intermediate OxAdd->PdII_Ar AmineBind Amine Binding & Base (Deprotonation Bottleneck) PdII_Ar->AmineBind Amine + Base PdII_Ar->Poison Azolate formation PdII_Amine Pd(II)(Ar)(NR2)L Intermediate AmineBind->PdII_Amine RedElim Reductive Elimination (Ligand Bulk Dependent) PdII_Amine->RedElim Product Coupled Indazole + Pd(0)L RedElim->Product Product->Pd0 Catalyst Regeneration

Buchwald-Hartwig catalytic cycle highlighting failure points for bromoindazoles.

Core Troubleshooting Guide

Issue A: Catalyst Poisoning by Unprotected Indazole N-H

The Causality: Indazoles possess an acidic N-H proton (pKa ~14). If the base used is too weak or insoluble, the indazole nitrogen acts as a competing nucleophile, coordinating to the Pd(0) or Pd(II) center to form a highly stable, off-cycle Pd-azolate complex. This effectively kills the catalyst, resulting in low or no conversion[1]. The Solution:

  • Pre-deprotonation: Use a strong, soluble, non-nucleophilic base like LiHMDS (Lithium bis(trimethylsilyl)amide). By fully deprotonating the indazole N-H before it can interact with the palladium center, you prevent off-cycle binding[2].

  • Protecting Groups: If strong bases are incompatible with other functional groups on your substrate, protect the N1 position of the indazole (e.g., with THP, Boc, or SEM groups) to eliminate the acidic proton entirely[3].

Issue B: Poor Oxidative Addition (Steric Hindrance)

The Causality: Bromines located at the C4 or C7 positions of the indazole ring experience severe steric clash with the adjacent nitrogen atoms or substituents, raising the activation energy required for the Pd(0) species to insert into the C-Br bond. The Solution: Utilize highly bulky, electron-rich biarylphosphine ligands. The steric bulk of the ligand accelerates reductive elimination, while its electron density facilitates oxidative addition. Precatalysts (like G3 or G4 palladacycles) are highly recommended as they rapidly generate the active mono-ligated Pd(0) species[4].

Issue C: Competing N-arylation (Regioselectivity)

The Causality: The N1 or N2 nitrogens of the indazole can undergo competing C-N coupling, leading to complex mixtures and low yields of the desired product. The Solution: Ligand choice is critical. Bulky ligands like tBuBrettPhos create a steric environment around the palladium center that heavily favors coupling with the target exocyclic amine over the sterically hindered indazole nitrogen[4].

Empirical Ligand & Base Selection Matrix

To streamline your optimization process, consult the following quantitative summary of proven catalyst/base combinations based on substrate classes[2][3].

Amine TypeRecommended Ligand / PrecatalystPreferred BaseExpected ConversionKey Mechanistic Insight
Primary Aliphatic/Aryl BrettPhos or tBuBrettPhosLiHMDS (2.2 equiv)80 - 95%Extreme ligand bulk prevents unwanted bis-arylation of the primary amine.
Secondary Aliphatic/Aryl RuPhosLiHMDS (2.2 equiv)75 - 90%Open binding pocket accommodates the larger steric profile of secondary amines.
Base-Sensitive Substrates XPhos or tBuXPhosCs₂CO₃ (3.0 equiv)60 - 85%Milder base prevents substrate degradation, though requires longer reaction times.
Unprotected Indazoles tBuBrettPhosLiHMDS (2.2+ equiv)70 - 90%Excess strong base is mandatory to fully neutralize the acidic indazole N-H.

Standardized Self-Validating Protocol

This methodology is designed as a self-validating system. Built-in visual and analytical checkpoints ensure that any failure is caught immediately, saving time and reagents[3].

Reagents & Setup:

  • 6-Bromo-1H-indazole (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 or tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%)

  • LiHMDS (1.0 M in THF, 2.2 mL, 2.2 equiv)

  • Anhydrous THF (5.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromoindazole, the amine (if solid), and the Pd G3 precatalyst.

    • Self-Validation Checkpoint 1: The powder mixture must remain free-flowing. Any clumping indicates moisture contamination, which will rapidly hydrolyze the LiHMDS later.

  • Atmosphere Exchange: Evacuate and backfill the tube with dry argon or nitrogen three times.

  • Solvent & Base Addition: Inject anhydrous THF (5 mL) via syringe. Begin stirring. Dropwise, add the LiHMDS solution over 2 minutes.

    • Self-Validation Checkpoint 2: Upon addition of LiHMDS, the solution should exhibit a distinct color shift (typically deep red, orange, or golden brown). This confirms the successful deprotonation of the indazole and the generation of the active Pd(0) species. Immediate precipitation of a black solid ("palladium black") indicates catastrophic catalyst death due to oxygen or moisture.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 65 °C in an oil bath or heating block.

  • Monitoring: After 2 hours, sample the reaction under a positive pressure of inert gas.

    • Self-Validation Checkpoint 3: Analyze via LC-MS. You should observe the disappearance of the bromoindazole isotopic signature and the appearance of the product mass. If starting material remains but the solution has turned completely black and opaque, the catalyst has deactivated prematurely.

  • Quench & Isolation: Cool to room temperature. Carefully quench with saturated aqueous ammonium chloride (10 mL) to neutralize the excess base. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: Why is my reaction turning black immediately upon base addition? A: Immediate precipitation of palladium black means the catalyst is decomposing before it can enter the catalytic cycle. This is almost always caused by trace oxygen, wet solvents, or using an incompatible base (e.g., NaOtBu with certain electrophilic functional groups). Ensure rigorous degassing (freeze-pump-thaw) and verify the titer of your LiHMDS.

Q: Can I use weak bases like Cs₂CO₃ for unprotected bromoindazoles? A: While Cs₂CO₃ is a staple in standard Buchwald couplings, it is often insufficiently basic and too insoluble in ethereal solvents (like THF) to rapidly deprotonate the indazole N-H. This leaves the free heterocycle available to poison the catalyst. If you must use Cs₂CO₃ due to base-sensitive functional groups, switch to a polar solvent like dioxane or t-Amyl alcohol, increase the temperature to 100 °C, and accept that higher catalyst loadings (5-10 mol%) may be required.

Q: I am seeing a mass corresponding to the dimer of my indazole. What happened? A: This is a classic sign of reductive dehalogenation or homocoupling, often occurring when oxidative addition outpaces amine binding. Ensure your amine is not sterically hindered to the point of exclusion, and consider lowering the reaction temperature to 50 °C to balance the rates of the catalytic steps.

References

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. National Institutes of Health (NIH) / Org Lett.

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. Benchchem.

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health (NIH).

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. MIT Open Access Articles / Org Lett.

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole

[1] Executive Summary 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole (hereafter Target Indazole ) is a critical intermediate in the synthesis of PARP and kinase inhibitors.[1] Its purification presents two distinct cha...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole (hereafter Target Indazole ) is a critical intermediate in the synthesis of PARP and kinase inhibitors.[1] Its purification presents two distinct challenges:

  • Regioselectivity: The synthesis from 4-bromo-1H-indazole and 3,4-dihydro-2H-pyran (DHP) invariably produces a mixture of the N1-isomer (undesired) and N2-isomer (desired).[1]

  • Acid Lability: The tetrahydropyranyl (THP) protecting group is acetal-based and highly sensitive to acidic media, including standard silica gel.[1]

This guide provides an autonomous, self-validating workflow to isolate the N2-isomer in >98% purity.

Module 1: Chromatographic Separation (The Isomer Crisis)

The Core Problem: N1 vs. N2 Selectivity

Indazole alkylation/protection is governed by tautomeric equilibrium.[1] While the N1-isomer is often thermodynamically favored, the N2-isomer is frequently the required pharmacophore for biological activity. These isomers possess distinct dipole moments, allowing for separation via silica gel chromatography, provided the stationary phase does not degrade the compound.

Troubleshooting Guide: Column Chromatography

Q: My compound degrades on the column (streaking, low recovery). What is happening? A: Standard silica gel is slightly acidic (pH 6.0–6.5).[1] This acidity is sufficient to catalyze the hydrolysis of the THP ether back to the starting material (4-bromo-1H-indazole) and 5-hydroxypentanal (from DHP ring opening).[1]

  • The Fix: You must neutralize the silica. Pre-treat your column with 1% Triethylamine (Et3N) in the mobile phase.

Q: The N1 and N2 spots are overlapping.[1] How do I improve resolution? A: The N1 and N2 isomers have close Rf values.[1]

  • Standard System: Hexanes/Ethyl Acetate (EtOAc) often results in co-elution.[1]

  • Optimized System: Switch to Toluene/Acetone or Dichloromethane (DCM)/Methanol .[1] The pi-pi interactions of Toluene with the indazole core often amplify the subtle polarity differences between the N1 and N2 isomers.

Validated Protocol: Buffered Silica Chromatography
  • Slurry Preparation: Suspend Silica Gel 60 (230–400 mesh) in Hexanes containing 1% Et3N .

  • Loading: Dissolve the crude mixture in a minimum amount of DCM (containing 0.5% Et3N). Do not use pure EtOAc for loading as it may cause band broadening.

  • Elution Gradient:

    • Start: 100% Hexanes (buffered with 1% Et3N).

    • Gradient: 0% → 20% EtOAc in Hexanes over 10 column volumes.

  • Fraction Analysis:

    • N1-Isomer (Undesired): Typically elutes first (Higher Rf, less polar).[1]

    • N2-Isomer (Target): Typically elutes second (Lower Rf, more polar).[1]

    • Note: Verify elution order via TLC; the 4-bromo substituent can occasionally invert polarity depending on the exact solvent system.[1]

Module 2: Structural Validation (Isomer Identification)

Q: How do I definitively confirm I have the N2-isomer without a crystal structure? A: Use 1H-NMR NOE (Nuclear Overhauser Effect) spectroscopy.

FeatureN1-Isomer (Undesired)N2-Isomer (Target)
NOE Signal Strong NOE between THP anomeric proton and C7-H (aryl proton).Strong NOE between THP anomeric proton and C3-H (pyrazole proton).[1]
C3-H Shift Typically

8.0 – 8.2 ppm.[1]
Typically

8.3 – 8.6 ppm (Deshielded due to quinoid-like character).[1]
TLC Behavior Higher Rf (Non-polar).Lower Rf (Polar).[1]

Module 3: Crystallization & Storage

Crystallization Protocol (Scale-Up)

For scales >10g, chromatography becomes expensive.[1] Crystallization is the preferred purification method.[1]

  • Solvent System: n-Heptane / Ethyl Acetate (10:1) .

  • Procedure:

    • Dissolve crude oil in 1 volume of hot EtOAc (60°C).

    • Slowly add 10 volumes of hot n-Heptane.

    • Allow to cool to room temperature with slow stirring (50 rpm).

    • Crucial Step: If the product "oils out" (forms a separate liquid phase instead of crystals), re-heat to dissolve and add a seed crystal of pure N2-isomer.

    • Cool to 0°C for 4 hours.

  • Filtration: Wash the cake with cold n-Heptane.

Stability & Storage[1][2]
  • Shelf Life: The THP group is stable to base and nucleophiles but unstable to acid and moisture.

  • Storage: Store at 2–8°C under Argon atmosphere.

  • Decomposition Signs: A strong smell of "earthy" aldehyde (5-hydroxypentanal) indicates hydrolysis.[1]

Visual Workflow: Purification Logic

PurificationWorkflow Start Crude Reaction Mixture (N1/N2 Isomers + Impurities) TLC TLC Analysis (Solvent: 4:1 Hex/EtOAc) Start->TLC Decision Separation Required? TLC->Decision Column Buffered Silica Column (Hex/EtOAc + 1% Et3N) Decision->Column Small Scale (<10g) Cryst Recrystallization (Heptane/EtOAc) Decision->Cryst Large Scale (>10g) F1 Fraction 1 (High Rf) N1-Isomer (Discard/Recycle) Column->F1 F2 Fraction 2 (Low Rf) N2-Isomer (Target) Column->F2 Cryst->F1 Mother Liquor Cryst->F2 Precipitate QC QC Analysis (1H-NMR NOE Check) F2->QC Final Pure 4-Bromo-2-THP-indazole (Store @ 4°C) QC->Final

Caption: Logical workflow for the isolation of the N2-isomer, highlighting the decision branch between chromatography and crystallization based on scale.

References

  • Synthesis and Regioselectivity of Indazoles

    • Source: Genung, N. E., et al. "Regioselective Synthesis of 2H-Indazoles."[2] Organic Letters, 2014, 16(12), 3114–3117.

    • Relevance: Establishes the thermodynamic vs.
  • THP Protection & Stability

    • Source: Greene, T. W., & Wuts, P. G. M.[3] Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006.

    • Relevance: Definitive guide on the acid lability of THP ethers and neutraliz
  • Separation of Indazole Isomers

    • Source: Bethanamudi, P., et al. "Synthesis of Novel N1 and N2 Indazole Derivatives."[4] E-Journal of Chemistry, 2012, 9(4), 1676-1682.[4]

    • Relevance: Provides experimental Rf data and separation techniques for N1/N2 substituted indazoles.
  • Crystallization of Bromo-Indazoles

    • Source: BenchChem Application Notes.[1] "Purification of 6-Bromo-1H-indazole by Crystallization."

    • Relevance: Adapts general bromo-indazole crystallization parameters (non-polar/polar solvent systems) to the specific target.

Sources

Troubleshooting

Technical Support Center: Strategies to Mitigate Debromination Side Reactions in Palladium Catalysis

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for researchers, chemists, and process development professionals encountering challenges with debromination side reactions in pa...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers, chemists, and process development professionals encountering challenges with debromination side reactions in palladium-catalyzed cross-coupling. Unwanted hydrodebromination, the substitution of a bromine atom with hydrogen, is a pervasive issue that can significantly diminish yields, complicate purification, and compromise the efficiency of synthetic routes. This guide provides in-depth troubleshooting strategies, mechanistic insights, and validated protocols to help you diagnose and overcome this common hurdle.

Troubleshooting Guide: Diagnosing and Solving Debromination

This section is designed as a first-response tool for when you observe significant formation of the debrominated (Ar-H) byproduct in your reaction mixture.

Problem: Significant amount of Ar-H byproduct detected by LC-MS, GC-MS, or NMR.

This indicates that the intended C-C or C-N bond formation is competing with a reductive pathway. The root cause is almost always the formation and intervention of a palladium-hydride (Pd-H) species.[1] The key is to identify the source of the hydride and adjust conditions to disfavor its formation or reaction with your starting material.

Logical Troubleshooting Workflow

Here is a systematic approach to pinpointing the cause of debromination. Start with the easiest parameters to change (temperature) and progress to more involved modifications (ligand and base screening).

G start Debromination Observed temp Step 1: Lower Temperature (e.g., 100°C -> 80°C) start->temp Is reaction run at >90°C? base Step 2: Change Base (e.g., NaOtBu -> K3PO4) temp->base Debromination persists? solution Reaction Optimized temp->solution Resolved. ligand Step 3: Screen Ligands (e.g., Add bulky biarylphosphine) base->ligand Still an issue? base->solution Resolved. solvent Step 4: Verify Solvent Quality (Anhydrous, Degassed) ligand->solvent Still an issue? ligand->solution Resolved. protect Substrate Issue? (e.g., acidic N-H) solvent->protect Still an issue? solvent->solution Resolved. protect->solution Consider N-protection.

Caption: A systematic workflow for troubleshooting debromination.

Potential Causes & Recommended Solutions
1. High Reaction Temperature
  • Causality : Debromination pathways often have a higher activation energy than the desired cross-coupling reaction. Elevated temperatures (>100 °C) can disproportionately accelerate this side reaction and also lead to the thermal decomposition of solvents or ligands, which may generate hydride sources.[1][2]

  • Recommended Action :

    • Reduce Temperature : Run the reaction at the lowest temperature that allows for a reasonable conversion rate. It is often better to react at a lower temperature for a longer time.

    • Actionable Step : Decrease the temperature in 10-15 °C increments (e.g., from 100 °C to 90 °C or 80 °C) and monitor the ratio of product to byproduct.[3]

2. Inappropriate Base Selection
  • Causality : The base is a frequent culprit in generating the problematic Pd-H species.

    • Strong Alkoxide Bases (e.g., NaOtBu, KOtBu): Can undergo β-hydride elimination or decomposition, especially at high temperatures, releasing hydrides.

    • Amine Bases (e.g., Et₃N): Can act as hydride donors.[2]

    • Hydroxide Bases (e.g., NaOH, KOH): In the presence of water, they can promote hydride formation.[4]

  • Recommended Action :

    • Switch to Milder Inorganic Bases : Weaker, non-nucleophilic bases are generally safer. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are excellent starting points as they are less likely to generate hydride species.[1][3][5]

    • Screen Bases : The optimal base is often substrate-dependent. A quick screen of K₃PO₄, K₂CO₃, and Cs₂CO₃ is highly recommended.

Base TypeRisk of DebrominationRecommended Use & Rationale
Strong Alkoxides (NaOtBu)HighUse with caution, often required for Buchwald-Hartwig but can be a primary source of Pd-H.[1]
Amine Bases (Et₃N)ModerateCommon in Heck and Sonogashira, but can be a hydride source.[2] Consider alternatives if debromination is observed.
Inorganic Carbonates (K₂CO₃, Cs₂CO₃)LowExcellent general choice for Suzuki and Heck couplings. Milder conditions reduce side reactions.[3][5]
Inorganic Phosphates (K₃PO₄)LowA very effective and mild base for a wide range of couplings, often suppressing debromination.[1][3]
3. Suboptimal Catalyst/Ligand System
  • Causality : The ligand dictates the environment around the palladium center and has a profound impact on the relative rates of the catalytic cycle steps. Ligands that are not sufficiently electron-rich or bulky may not promote reductive elimination of the desired product efficiently, allowing the competing debromination pathway to occur.[6]

  • Recommended Action :

    • Employ Bulky, Electron-Rich Ligands : Modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate the rate-limiting reductive elimination step.[7][8] This helps the desired product to form and be released from the catalyst faster than the debromination can occur.

    • Use a Pre-catalyst : Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) ensures the efficient generation of the active Pd(0) species and can lead to cleaner reactions compared to mixing a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a ligand in situ.[9][10]

4. Presence of Hydride Sources
  • Causality : Reductive debromination requires a source of hydride. This can come from residual water, protic solvents like alcohols, or impurities in reagents.[1][5]

  • Recommended Action :

    • Use Anhydrous, Degassed Solvents : Employ high-purity, anhydrous aprotic solvents (e.g., toluene, dioxane, THF).[2] Ensure they are thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles to remove oxygen, which can degrade the catalyst.

    • Avoid Protic Solvents : If debromination is a persistent issue, avoid using alcohols (e.g., methanol, isopropanol) as solvents or co-solvents.[4][11]

5. Substrate-Specific Issues
  • Causality : Certain substrates are inherently more prone to side reactions. For nitrogen-containing heterocycles like indoles or imidazoles, the acidic N-H proton can be deprotonated by the base.[5] The resulting anion increases the electron density of the ring, which can affect the C-Br bond and interfere with the catalytic cycle.

  • Recommended Action :

    • Protect Reactive Functional Groups : For substrates with acidic protons (e.g., indole N-H, free carboxylic acids), protection is often the most effective strategy.[4][5] Common protecting groups like Boc (tert-Butoxycarbonyl) or SEM ((2-(Trimethylsilyl)ethoxy)methyl) prevent deprotonation, leading to cleaner reactions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic origin of debromination?

A1: The primary pathway for debromination (hydrodehalogenation) involves a competing catalytic cycle mediated by a palladium-hydride (Pd-H) species.[1] The main cross-coupling cycle involves Oxidative Addition, Transmetalation, and Reductive Elimination to form the desired product. The competing debromination cycle begins when a Pd-H species intercepts the aryl bromide starting material.

G cluster_0 Main Cross-Coupling Cycle cluster_1 Competing Debromination Cycle pd0 Pd(0)Lₙ pdiia Ar-Pd(II)-Br(Lₙ) pd0->pdiia Oxidative Addition (+ Ar-Br) pdiib Ar-Pd(II)-R(Lₙ) pdiia->pdiib Transmetalation (+ R-M) pdh H-Pd(II)-X(Lₙ) (Pd-H Species) pdiia->pdh can form pdiib->pd0 Reductive Elimination product Ar-R (Product) pdiib->product pdiic Ar-Pd(II)-H(Lₙ) pdh->pdiic Reaction with Ar-Br pdiic->pd0 Reductive Elimination byproduct Ar-H (Byproduct) pdiic->byproduct hydride Hydride Source (Base, Solvent, H₂O) hydride->pdh generates

Caption: The desired catalytic cycle competes with a debromination cycle initiated by a Pd-H species.

Q2: I am still observing debromination even after implementing these changes. What else can I try?

A2: If debromination persists after optimizing temperature, base, ligand, and solvent, consider these advanced strategies:

  • Change the Coupling Partner: The reactivity of the other coupling partner (e.g., the boronic acid in a Suzuki reaction) can influence the overall reaction rate. Ensure it is pure and active.[5]

  • Purify All Reagents: Impurities in starting materials or reagents can inhibit the catalyst or act as hydride sources. Re-purifying your aryl bromide and coupling partner may help.[5]

  • Consider a Different Coupling Reaction: If feasible for your target molecule, an alternative cross-coupling reaction (e.g., Negishi or Stille) might offer a different reactivity profile and avoid the specific issue you are facing.

Q3: How do I accurately quantify the amount of debrominated byproduct?

A3: Accurate quantification is critical for troubleshooting.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are the most effective techniques. Create a calibration curve with an authentic sample of the debrominated byproduct to determine its concentration accurately.

  • ¹H NMR Spectroscopy: This can be used for a quick estimation. By integrating the signals corresponding to the product and the byproduct relative to an internal standard of known concentration, you can calculate the yield of each.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a robust starting point for coupling aryl bromides where debromination is a concern. It utilizes a mild base and a modern biarylphosphine ligand.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0–3.0 equiv), finely ground

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium pre-catalyst, and K₃PO₄.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent via syringe.

  • Place the vessel in a pre-heated oil bath at a moderate temperature (e.g., 80–90 °C).

  • Stir the reaction mixture and monitor its progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Protocol 2: Copper-Free Sonogashira Coupling to Avoid Side Reactions

Standard Sonogashira reactions use a copper co-catalyst, which can promote undesirable alkyne homocoupling (Glaser coupling). A copper-free protocol can provide a cleaner reaction profile and may also influence the debromination pathway.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Dioxane)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl bromide, palladium catalyst, ligand, and base.[12]

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent, followed by the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, perform an aqueous workup and purify the product by column chromatography.[12]

References
  • How to avoid debromination in 5-bromoindole reactions. (2025). Benchchem.
  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. (2025). Benchchem.
  • Preventing debromination in Suzuki coupling of bromo-imidazoles. (2025). Benchchem.
  • Avoiding debromination in "N-(3-bromophenyl)furan-2-carboxamide" reactions. (2025). Benchchem.
  • Preventing debromination in subsequent reaction steps. (2025). Benchchem.
  • Cross-Coupling Reactions Guide.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI. [Link]

  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. (2025). Benchchem.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (2025). Benchchem.
  • Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. (2025). Benchchem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2015). PMC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Ligand Design. (2024). Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Minimizing Protodeboronation in 4-Bromoindazole Coupling

Ticket ID: IND-SUZ-4BR-DEBOR Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low yields and deboronation in Suzuki-Miyaura coupling of 4-bromoindazole derivatives. Diagnostic & Tri...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-SUZ-4BR-DEBOR Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low yields and deboronation in Suzuki-Miyaura coupling of 4-bromoindazole derivatives.

Diagnostic & Triage

Before altering your conditions, we must confirm that protodeboronation is the root cause of your failure. In the context of 4-bromoindazole, this side reaction typically occurs in two scenarios:

  • Scenario A (Nucleophile Instability): You have converted 4-bromoindazole into 4-indazolylboronic acid/ester , and it is decomposing before it can couple.

  • Scenario B (Partner Instability): You are coupling 4-bromoindazole (as the electrophile) with an unstable heteroaryl boronic acid (e.g., 2-pyridine boronic acid), and the partner is deboronating.

Diagnostic Workflow

Use the following logic tree to isolate the failure mode.

DiagnosticTree Start Start: Low Yield in 4-Bromoindazole Coupling CheckLCMS Analyze Crude LC-MS Start->CheckLCMS Deboronation Mass of Boronic Acid Partner replaced by H observed? CheckLCMS->Deboronation Yes NoRxn Starting Material (SM) Unchanged? CheckLCMS->NoRxn No ScenarioID Identify Unstable Species Deboronation->ScenarioID OxAdd Issue: Oxidative Addition Failure (Catalyst Death) NoRxn->OxAdd IndazoleB Case 1: 4-Indazolyl Boronate is decomposing ScenarioID->IndazoleB PartnerB Case 2: Partner Boronate is decomposing ScenarioID->PartnerB Sol1 Solution: Switch to MIDA Boronate or Anhydrous Conditions IndazoleB->Sol1 PartnerB->Sol1 Sol2 Solution: Buchwald G3/G4 Precatalysts (XPhos/SPhos) OxAdd->Sol2

Figure 1: Diagnostic logic to distinguish between protodeboronation and catalyst deactivation.

Technical Deep Dive: The Mechanism of Failure

Understanding why protodeboronation happens allows us to engineer it out.

The "Ate" Complex Vulnerability

In a standard Suzuki coupling, the base (hydroxide or carbonate) coordinates to the boron to form a tetrahedral boronate "ate" complex. This complex is required for transmetalation to Palladium. However, this same "ate" complex is the victim of protodeboronation.[1]

For 4-indazolyl species (or heteroaryl partners), the electron-deficient nature of the ring facilitates the cleavage of the C-B bond.

  • Pathway: The C-B bond breaks, generating a transient carbanion (stabilized by the electron-poor heterocycle) which is immediately protonated by water or alcoholic solvents.

  • The Trap: Increasing base/temperature to "force" the reaction actually accelerates deboronation faster than it accelerates transmetalation.

Mechanism BoronicAcid Boronic Acid/Ester (Ar-B(OR)2) AteComplex Tetrahedral 'Ate' Complex [Ar-B(OH)(OR)2]- BoronicAcid->AteComplex + Base Base Base (OH-) Base->AteComplex Transmetalation Pd(II)-Ar' (Desired Path) AteComplex->Transmetalation Fast (Ideal) Protonolysis Protodeboronation (Side Reaction) AteComplex->Protonolysis Slow (Unless Heterocycle) Product Coupled Product (Ar-Ar') Transmetalation->Product Waste Deboronated Arene (Ar-H) Protonolysis->Waste + H2O/ROH

Figure 2: The kinetic competition between productive transmetalation and destructive protodeboronation.

Troubleshooting Guide (FAQs)

Q1: I am using 4-bromoindazole as the electrophile. Why am I seeing deboronation?

A: If 4-bromoindazole is your halide, the deboronation is happening to your boronic acid partner .

  • Cause: Indazoles are sterically demanding (especially at the 4-position due to the peri-interaction with H-3). This slows down the transmetalation step.

  • Result: The boronic acid partner sits in the "ate" complex state longer, waiting for the Pd catalyst. This "waiting period" allows water to hydrolyze the C-B bond.

  • Fix: You need a faster catalyst (see Protocol B) or a "Slow Release" boron source (see Protocol A) to keep the standing concentration of the "ate" complex low.

Q2: Should I protect the Indazole Nitrogen?

A: YES. Unprotected indazoles (N-H) are acidic. They can deprotonate, forming an indazolyl anion that coordinates to Palladium, poisoning the catalyst. Furthermore, the free N-H can participate in hydrogen bonding that facilitates proton transfer during deboronation.

  • Recommendation: Protect N-1 with THP (Tetrahydropyranyl) , SEM , or Boc before attempting the coupling. THP is generally preferred for its stability under basic Suzuki conditions.

Q3: Boronic Acid vs. Pinacol Ester vs. MIDA?
SpeciesStabilityReactivityRecommendation
Boronic Acid LowHighAvoid for 4-indazoles.
Pinacol Ester ModerateModerateStandard starting point.
MIDA Boronate High ControlledGold Standard for this problem.

Validated Protocols

Protocol A: The "Slow-Release" MIDA Strategy

Best for: When the boronic acid species is extremely unstable (e.g., 2-pyridyl, or 4-indazolyl boronate). Concept: MIDA boronates are stable to base. They only release the active boronic acid slowly when hydrolyzed. This keeps the concentration of the sensitive "ate" complex low, preventing it from accumulating and decomposing.

Reagents:

  • Halide: N-protected 4-bromoindazole (1.0 equiv)

  • Boron Source: Aryl-MIDA boronate (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (Or Pd-G4-XPhos)

  • Base: K₃PO₄ (3.0 equiv)[2]

  • Solvent: THF : Water (10:1)[3]

  • Temp: 60 °C

Step-by-Step:

  • Charge a vial with the MIDA boronate, 4-bromoindazole, K₃PO₄, and XPhos precatalyst.

  • Seal and purge with Argon/Nitrogen (3 cycles).[1]

  • Add degassed THF and Water (strictly degassed).

  • Heat to 60 °C.

    • Why? The water slowly hydrolyzes the MIDA backbone, releasing small amounts of boronic acid which are immediately consumed by the highly active XPhos-Pd catalyst.

Protocol B: Anhydrous High-Speed Coupling

Best for: When you cannot use MIDA boronates and must use a Pinacol ester. Concept: Remove the proton source (water) entirely to stop hydrolysis. Use a soluble anhydrous base.[4]

Reagents:

  • Substrate: 4-indazolyl-BPin (or partner BPin)

  • Base: CsF (Cesium Fluoride, 2-3 equiv) or TMSOK (Potassium trimethylsilanolate).

  • Catalyst: Pd-G3-SPhos or Pd-G4-RuPhos (highly active).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.[2]

Step-by-Step:

  • Dry Everything: Flame-dry glassware. Use a glovebox if possible for dispensing CsF (highly hygroscopic).

  • Combine Indazole-BPin, Aryl Halide, CsF, and Catalyst.

  • Add Anhydrous Dioxane.[1]

  • Heat to 80-100 °C.

    • Mechanism:[5][6][7][8][9][10][11] Fluoride activates the boron (forming an Ar-B(Pin)F- complex) which undergoes transmetalation without the need for water/hydroxide, thereby shutting down the hydrolytic deboronation pathway.

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Synthesis of Highly Functionalized Polyenes, Utilizing MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heterobiaryls. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Knapp, D. M., & Gillis, E. P. (2010). MIDA Boronates in Suzuki-Miyaura Coupling: The Slow-Release Strategy. Organic Letters, 12(15), 3340-3343. Link

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

Troubleshooting

Technical Support Center: Regioselective Protection of 4-Bromoindazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the inherent challenge of functionalizing halogenated indazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the inherent challenge of functionalizing halogenated indazoles. 4-Bromoindazole is a highly valuable pharmacophore and cross-coupling precursor, but its two adjacent nitrogen atoms (N1 and N2) often lead to frustrating mixtures of regioisomers during protection steps.

This guide moves beyond basic recipes. Here, we dissect the thermodynamic and kinetic principles governing indazole reactivity, providing you with self-validating protocols to ensure absolute regiocontrol in your syntheses.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why am I getting an inseparable mixture of N1 and N2 isomers when using NaH and SEM-Cl?

The Causality: Strong bases like sodium hydride (NaH) completely deprotonate the 4-bromoindazole, generating an indazolide anion. Because the negative charge is delocalized across both the N1 and N2 positions, electrophilic attack by SEM-Cl occurs at both sites. The N1-protected isomer is the thermodynamic product because it preserves the fully benzenoid aromaticity of the adjacent ring. Consequently, strongly basic conditions typically yield an N1-favored mixture (often around 7:1 to 10:1) rather than a single pure product . If your goal is pure N2 protection, thermodynamic conditions will always work against you.

Q2: How can I selectively protect the N2 position of 4-bromoindazole?

The Causality: To achieve N2 selectivity, you must bypass the formation of the indazolide anion. By employing a bulky, non-deprotonating tertiary amine such as dicyclohexylmethylamine (Cyhex₂NMe) in a non-polar solvent like THF, the reaction is forced to proceed via the neutral indazole tautomers. The bulky base acts purely as an acid scavenger for the HCl generated during the reaction. Under these kinetically controlled conditions, electrophilic attack occurs almost exclusively at the N2 position, yielding >90% conversion to the N2-SEM isomer .

Q3: I plan to perform a C3-lithiation later in my workflow. Which protecting group should I choose?

The Causality: You must use the N2-SEM protecting group. The SEM (2-(trimethylsilyl)ethoxymethyl) group at the N2 position acts as a powerful, built-in directing group for regioselective C3-lithiation. The oxygen atoms in the SEM ether coordinate with the lithium ion of n-BuLi, anchoring the strong base in close spatial proximity to the C3 proton. While the 4-bromo substituent is sterically demanding, N2-SEM directed lithiation cleanly functionalizes the C3 position at -78 °C without unwanted halogen-metal exchange at the C4 position.

Q4: How do I achieve exclusive N1 protection for standard cross-coupling?

The Causality: N1 protection is thermodynamically favored. To drive the equilibrium entirely toward the N1 isomer, utilize thermodynamic conditions: either NaH in THF at slightly elevated temperatures (50 °C) for alkylations, or Boc₂O with a catalytic amount of DMAP in DCM for acylation. For 4-bromoindazole, N1-Boc protection is highly efficient and yields 1-Boc-4-bromo-1H-indazole, a universally stable intermediate for downstream Suzuki or Buchwald-Hartwig couplings .

Part 2: Mechanistic & Troubleshooting Visualizations

Below are the logical workflows governing indazole regioselectivity.

G SM 4-Bromo-1H-indazole (Tautomeric Mixture) Anion Indazolide Anion (Delocalized Charge) SM->Anion Strong Base (NaH, KOH) Neutral Neutral Indazole (Intact NH Bond) SM->Neutral Bulky Amine (Cyhex2NMe) N1 N1-Protected (Thermodynamic Product) Anion->N1 Major Pathway (Aromaticity Preserved) N2 N2-Protected (Kinetic Product) Anion->N2 Minor Pathway Neutral->N2 Exclusive Pathway (Kinetic Control)

Figure 1: Mechanistic divergence of 4-bromoindazole protection based on base selection.

G Start Issue: Poor Regioselectivity (Mixture of N1/N2) CheckBase Are you using a strong deprotonating base (e.g., NaH)? Start->CheckBase YesBase NaH forms the indazolide anion. Thermodynamic mixtures are expected. CheckBase->YesBase Yes NoBase Are you using a bulky tertiary amine (e.g., Cyhex2NMe or DIPEA)? CheckBase->NoBase No SwitchBase Switch to Cyhex2NMe in THF to force kinetic N2 selectivity. YesBase->SwitchBase Corrective Action CheckTemp Is the reaction running at Room Temp or Reflux? NoBase->CheckTemp Proceed to Temp Check TempHigh High temps favor N1 equilibration. Maintain 0°C to RT for N2. CheckTemp->TempHigh Yes

Figure 2: Diagnostic troubleshooting workflow for resolving N1/N2 regioselectivity failures.

Part 3: Quantitative Data Summary

The table below synthesizes the expected regiochemical outcomes based on established literature parameters, allowing you to select the exact conditions required for your target isomer.

Protecting GroupBase UsedSolventTemperatureMajor RegioisomerRatio (N1:N2)
SEM NaH (Strong)THF0 °C to RTN1 (Mixture)~ 7.5 : 1
SEM Cyhex₂NMe (Bulky)THFRTN2 (Highly Selective)< 1 : 20
Boc DMAP (Catalytic)DCMRTN1 (Highly Selective)> 99 : 1
THP PPTS (Mild Acid)Neat / DCMMicrowave / RefluxN2 (Kinetic)Variable
Alkyl (e.g., Me) Cs₂CO₃DMF50 °CN1 (Thermodynamic)> 95 : 5

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include built-in visual and analytical checkpoints so you can validate the reaction's success in real-time.

Protocol A: Kinetically Controlled N2-SEM Protection

Target: 4-bromo-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazole

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 4-bromo-1H-indazole (1.0 equiv, 5.0 mmol) in anhydrous THF (0.2 M).

  • Base Addition: Add dicyclohexylmethylamine (Cyhex₂NMe) (1.5 equiv, 7.5 mmol) via syringe.

    • Self-Validation Checkpoint 1: The solution should remain clear. No bubbling or exotherm should occur, confirming that the indazole is not being deprotonated into an anion.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise add SEM-Cl (1.2 equiv, 6.0 mmol).

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Self-Validation Checkpoint 2: A white precipitate (dicyclohexylmethylammonium chloride salt) will gradually form, visually confirming the consumption of SEM-Cl and the progression of the reaction.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation (Critical): Purify via flash chromatography. Run a ¹H NMR (CDCl₃). You can definitively confirm N2-selectivity by observing the C3-proton. In the N2-isomer, the C3-H shifts significantly downfield (typically ~8.3–8.5 ppm) compared to the N1-isomer (~8.0–8.1 ppm) due to the localized double bond character of the 2H-tautomer .

Protocol B: Thermodynamically Controlled N1-Boc Protection

Target: tert-butyl 4-bromo-1H-indazole-1-carboxylate

  • Preparation: Dissolve 4-bromo-1H-indazole (1.0 equiv, 5.0 mmol) in anhydrous DCM (0.2 M) at room temperature.

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equiv, 0.5 mmol).

  • Electrophile Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv, 6.0 mmol) as a solution in DCM.

    • Self-Validation Checkpoint 1: Gentle effervescence (CO₂ gas evolution) will be observed. The cessation of bubbling is a reliable real-time indicator that the reaction has reached completion (typically 1–2 hours).

  • Workup: Dilute the reaction with additional DCM. Wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Analytical Validation: The resulting product is typically pure enough for immediate downstream cross-coupling. ¹H NMR will show a massive 9H singlet at ~1.7 ppm corresponding to the tert-butyl group, and the C3-H will remain shielded (~8.1 ppm), confirming N1-protection .

Part 5: References

  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. URL:[Link]

  • Shen, M., & Johnston, J. N. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 6331–6334. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 37819147, tert-Butyl 4-bromo-1H-indazole-1-carboxylate. URL:[Link]

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Separation and Identification of N1 vs N2 Bromoindazole Isomers

Topic: HPLC Retention Time Comparison of N1 vs N2 Bromoindazole Isomers Content Type: Publish Comparison Guide Part 1: Executive Summary In the synthesis of functionalized indazoles, particularly bromoindazoles, N-alkyla...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time Comparison of N1 vs N2 Bromoindazole Isomers Content Type: Publish Comparison Guide

Part 1: Executive Summary

In the synthesis of functionalized indazoles, particularly bromoindazoles, N-alkylation often yields a mixture of regioisomers: the thermodynamically favored N1-alkyl (1H-indazole derivative) and the kinetically favored N2-alkyl (2H-indazole derivative).[1] Distinguishing and separating these isomers is critical for structure-activity relationship (SAR) studies, as their biological activities often differ drastically.[1]

Core Chromatographic Rule: Under standard Reversed-Phase HPLC (RP-HPLC) conditions using a C18 stationary phase, the N2-isomer typically elutes earlier (shorter retention time) than the N1-isomer .[1] This separation behavior is driven by the higher polarity and dipole moment of the quinoid-like N2-isomer compared to the benzenoid N1-isomer.[1]

Part 2: Scientific Foundation & Mechanistic Insight[1]

To develop a robust separation method, one must understand the underlying physicochemical differences between the two isomers.

Structural Electronic Theory
  • N1-Isomer (Benzenoid Character): Alkylation at the N1 position preserves the aromaticity of the benzene ring fused to the pyrazole. This results in a more stable, less polar electronic distribution.[1]

  • N2-Isomer (Quinoid Character): Alkylation at the N2 position forces the benzene ring into a quinoid-like resonance structure to maintain conjugation.[1] This creates a larger dipole moment ("push-pull" system), significantly increasing the molecule's polarity.[1]

Chromatographic Interaction (Reversed-Phase)

In a Reversed-Phase system (e.g., C18 column), retention is governed by hydrophobic interaction.[1]

  • N2-Isomer: Higher polarity ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Weaker interaction with hydrophobic C18 chains 
    
    
    
    Elutes First .
  • N1-Isomer: Lower polarity (more lipophilic) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Stronger interaction with C18 chains 
    
    
    
    Elutes Second .
Visualization of Isomer Logic

The following diagram illustrates the structural divergence and its impact on chromatographic behavior.

IndazoleSeparation Start Bromoindazole Alkylation (Reaction Mixture) Isomers Mixture of Regioisomers Start->Isomers N1 N1-Isomer (1H) Benzenoid Structure Lower Dipole Moment Isomers->N1 Thermodynamic Product N2 N2-Isomer (2H) Quinoid-like Structure Higher Dipole Moment Isomers->N2 Kinetic Product RP_HPLC Reversed-Phase HPLC (C18 Column) N1->RP_HPLC N2->RP_HPLC Result_N2 Early Elution (Low Rt) More Polar RP_HPLC->Result_N2 Weak Hydrophobic Interaction Result_N1 Late Elution (High Rt) Less Polar RP_HPLC->Result_N1 Strong Hydrophobic Interaction

Figure 1: Mechanistic workflow correlating structural electronics to HPLC elution order.

Part 3: Experimental Protocol

The following protocol is designed to achieve baseline resolution (


) between 5-bromo-1-alkylindazole and 5-bromo-2-alkylindazole.
Standardized HPLC Method[1]
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalentHigh surface area and end-capping reduce silanol interactions with basic indazole nitrogens.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) ensures protonation consistency and improves peak shape.[1]
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidMeCN provides sharper peaks than Methanol for aromatic heterocycles.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Temperature 30°CSlight elevation improves mass transfer and reduces backpressure.
Detection UV @ 254 nmMax absorbance for the bromo-indazole core.[1]
Injection Vol 5 µLPrevent column overload which causes peak broadening.
Gradient Program
  • 0.0 min: 5% B[1]

  • 10.0 min: 95% B (Linear Ramp)[1]

  • 12.0 min: 95% B (Hold)[1]

  • 12.1 min: 5% B (Re-equilibration)

  • 15.0 min: Stop

Self-Validating System (Quality Control)

To ensure the method is performing correctly, use the Resolution (


)  check:
  • Inject a crude reaction mixture known to contain both isomers.

  • Calculate

    
     between the two major peaks.
    
  • Pass Criteria:

    
    . If 
    
    
    
    , decrease the gradient slope (e.g., 5% to 60% B over 20 min).

Part 4: Data Presentation & Comparison

The table below summarizes typical retention data observed for generic alkyl-bromoindazoles under the conditions described above. Note that absolute times will vary based on the specific alkyl chain length (Methyl vs. Benzyl).

Table 1: Representative Retention Comparison (Reversed-Phase)
CompoundIsomer TypePolarityRelative Retention (k')Elution Order
5-Bromo-2-alkylindazole N2 (Kinetic)High~ 4.5 - 5.51st (Early)
5-Bromo-1-alkylindazole N1 (Thermodynamic)Low~ 6.0 - 7.22nd (Late)

Experimental Observation Note: In a typical chromatogram for the methylation of 5-bromoindazole:

  • Peak 1 (approx. 5.2 min): 5-Bromo-2-methylindazole (N2)[1]

  • Peak 2 (approx. 6.8 min): 5-Bromo-1-methylindazole (N1)[1]

Note: If using Normal Phase chromatography (Silica column, Hexane/EtOAc), this order is reversed (N1 elutes first).

Part 5: Troubleshooting & Optimization

If baseline separation is not achieved, consider the following modifications based on chemical principles:

  • Peak Tailing:

    • Cause: Interaction between the basic indazole nitrogen and residual silanols on the column.

    • Solution: Increase buffer concentration (e.g., use 10mM Ammonium Formate pH 3.0 instead of just 0.1% Formic Acid) or use a "base-deactivated" column (e.g., Waters XBridge).[1]

  • Co-elution (Critical Pair):

    • Cause: The alkyl group is very small (e.g., methyl), making the hydrophobicity difference minimal.[1]

    • Solution: Switch to Methanol as the organic modifier. Methanol allows for different ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       selectivity compared to Acetonitrile, often improving separation of geometric isomers.
      
  • Identification Confirmation:

    • Do not rely solely on retention time. Use UV-Vis spectral matching . N1 and N2 isomers often display distinct UV absorption maxima (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).
      
    • N1 Isomers: Typically show a standard indazole spectrum.

    • N2 Isomers: Often show a bathochromic shift (red shift) due to the quinoid conjugation.

References

  • Beilstein Institute. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1] Beilstein Journal of Organic Chemistry.[1] Link

  • Royal Society of Chemistry. (2024).[1] Development of a selective and scalable N1-indazole alkylation. RSC Advances. Link

  • National Institutes of Health (NIH). (2024).[1] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. PubMed Central. Link

  • BenchChem. (2025).[1][2][3] Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. BenchChem Technical Guides. Link[1]

  • SIELC Technologies. (n.d.).[1] Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column. SIELC Application Notes. Link

Sources

Comparative

A Guide to the Crystallographic Analysis of 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole: Predicting and Determining Solid-State Structure for Drug Development

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, a thorough understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamenta...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental.[1][2] The solid-state properties of an active pharmaceutical ingredient (API), which are dictated by its crystal structure, have profound implications for its efficacy, stability, and manufacturability.[3][4] This guide focuses on the pivotal role of single-crystal X-ray diffraction in elucidating the structure of 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole, a heterocyclic compound of interest in medicinal chemistry.

While a public crystallographic database entry for this specific compound is not currently available, this guide will provide a comprehensive framework for its structural determination and analysis. We will delve into the anticipated structural features, present a detailed experimental protocol for obtaining the crystal structure, and draw comparisons with related known structures to highlight the potential impact of its solid-state form on key pharmaceutical properties.

The Criticality of Crystal Structure in Pharmaceutical Development

The arrangement of molecules in a crystal lattice governs a cascade of physicochemical properties essential for drug development.[5] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can dramatically alter solubility, dissolution rate, bioavailability, and stability.[6][7][8] An unforeseen polymorphic transformation can have significant consequences, as famously exemplified by the case of Ritonavir, an anti-HIV drug, where the appearance of a more stable, less soluble polymorph disrupted its oral bioavailability.[6][8]

Therefore, a proactive and thorough crystallographic investigation of a new chemical entity like 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole is a critical de-risking step in the drug development pipeline.[5][9]

Anticipated Structural Features and Comparative Analysis

The molecular structure of 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole incorporates several key functional groups that are likely to dictate its crystal packing and intermolecular interactions: the indazole core, the bromine substituent, and the tetrahydropyran (THP) moiety.

Table 1: Key Functional Moieties and Their Potential Roles in Crystal Packing

Functional MoietyPotential Intermolecular InteractionsSignificance in Drug Molecules
Indazole Ring π-π stacking, N-H···N hydrogen bonds (in 1H-indazoles), C-H···π interactions.[10][11]A common scaffold in medicinal chemistry with a wide range of biological activities.[12][13] Its planarity facilitates stacking interactions.
Bromine Atom Halogen bonding (C-Br···O, C-Br···N, C-Br···Br), C-H···Br hydrogen bonds.[14][15][16][17]Halogen bonds are increasingly recognized as important and directional interactions for crystal engineering and can influence binding to biological targets.[18]
Tetrahydropyran (THP) Ring C-H···O hydrogen bonds, van der Waals interactions. The oxygen atom can act as a hydrogen bond acceptor.[19][20]The THP group can improve pharmacokinetic properties and its conformation can influence the overall molecular shape.[19][21][22]
Comparative Insights from Related Structures:
  • Indazole Derivatives: The crystal structures of other indazole derivatives often reveal dimeric or polymeric motifs driven by hydrogen bonding and π-π stacking.[10][23] For 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole, which is a 2H-indazole, the absence of an N-H donor will preclude the typical N-H···N hydrogen bonds seen in 1H-indazoles, placing greater emphasis on other interactions.

  • Bromo-substituted Aromatics: The presence of a bromine atom introduces the possibility of halogen bonding. In the crystal packing of similar bromo-aromatic compounds, C-Br···O and C-Br···N interactions are frequently observed, influencing the supramolecular assembly.[15][16]

  • THP-containing Molecules: The conformation of the THP ring (typically a chair conformation) and the orientation of its substituent can significantly impact the overall molecular shape and packing efficiency.[22][24] The oxygen atom within the THP ring provides a potential hydrogen bond acceptor site, which could interact with C-H donors from neighboring molecules.

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of the crystal structure of 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole would follow a well-established experimental workflow.

Crystal Structure Determination Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Validation CrystalGrowth Crystal Growth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection Diffractometer X-ray Diffractometer CrystalSelection->Diffractometer DataCollection Diffraction Data Collection Diffractometer->DataCollection UnitCell Unit Cell Determination DataCollection->UnitCell DataReduction Data Reduction & Correction UnitCell->DataReduction StructureSolution Structure Solution (e.g., Direct Methods) DataReduction->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Analysis Analysis of Geometric Parameters & Intermolecular Interactions StructureRefinement->Analysis Validation Validation & Deposition (e.g., CCDC) Analysis->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Experimental Protocol:
  • Crystal Growth:

    • Objective: To obtain single crystals of sufficient size and quality.

    • Methodology: Slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) is a common starting point. Other techniques include slow cooling of a saturated solution or vapor diffusion.[25] The key is to allow for slow, ordered growth to form a well-defined crystal lattice.[25]

  • Crystal Selection and Mounting:

    • Objective: To select a suitable single crystal for diffraction analysis.

    • Methodology: Crystals should be visually inspected under a polarizing microscope for uniform extinction, sharp edges, and the absence of cracks or defects.[25] A suitable crystal (typically 0.1-0.3 mm in each dimension) is then mounted on a goniometer head.

  • Data Collection:

    • Objective: To measure the intensities of the diffracted X-ray beams.

    • Methodology: The mounted crystal is placed in a single-crystal X-ray diffractometer.[26] A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities are recorded.[26][27] A complete dataset typically involves collecting thousands of reflections.[27]

  • Structure Solution and Refinement:

    • Objective: To determine the arrangement of atoms in the unit cell and refine their positions.

    • Methodology:

      • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.[27]

      • Data Reduction: The collected intensity data are corrected for various experimental factors.[26]

      • Structure Solution: The initial positions of the atoms are determined using computational methods such as direct methods or Patterson methods.

      • Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns.

Conclusion: The Path Forward

The determination of the crystal structure of 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole is an indispensable step in its development as a potential therapeutic agent. The insights gained from single-crystal X-ray diffraction would provide invaluable information on its solid-state properties, guiding formulation development and ensuring batch-to-batch consistency.[9] Furthermore, a detailed understanding of its three-dimensional structure and intermolecular interactions can inform structure-activity relationship (SAR) studies and the design of next-generation analogs. The experimental framework provided in this guide offers a robust pathway to obtaining this critical data, ultimately enabling a more informed and efficient drug development process.

References

  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds. Retrieved from [Link]

  • USP. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Retrieved from [Link]

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]

  • OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Retrieved from [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. Retrieved from [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection. Retrieved from [Link]

  • MDPI. (2018, November 13). Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. Molecules, 23(11), 2969. Retrieved from [Link]

  • Zhanghua. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 26). Relevance of Crystal Forms in the Pharmaceutical Field. Retrieved from [Link]

  • RSC Publishing. (n.d.). Do halogen bonds dictate the packing preferences in solid solutions?. CrystEngComm, 2017, 19, 3574-3584. Retrieved from [Link]

  • MDPI. (2018, November 13). Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. Retrieved from [Link]

  • ACS Publications. (2016, December 6). Impact of Hydrogen and Halogen Bonding Interactions on the Packing and Ionicity of Charge-Transfer Cocrystals. Crystal Growth & Design, 17(1), 339-348. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. Retrieved from [Link]

  • Unknown. (n.d.). X-ray single crystal and powder diffraction: possibilities and applications. Retrieved from [Link]

  • IUCr. (n.d.). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o914. Retrieved from [Link]

  • Indian Chemical Society. (2022, September 15). Preliminary understanding of experiments on single crystal X-ray crystallography. Retrieved from [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Retrieved from [Link]

  • PMC. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • SciSpace. (n.d.). The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Rem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

  • Austin Publishing Group. (2016, November 21). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Retrieved from [Link]

  • Springer. (1993, June 15). The conformation of new tetrahydropyrimidine derivatives in solution and in the crystal. European Biophysics Journal, 22(2), 113-121. Retrieved from [Link]

  • ResearchGate. (2021, March 5). (PDF) Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E). Retrieved from [Link]

  • TARA. (n.d.). 1H-pyrrol-2-yl]-1,3-di­nitro&#17. Retrieved from [Link]

  • CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-2-methyl-2h-indazole (C8H7BrN2). Retrieved from [Link]

Sources

Validation

Comparative Guide: THP vs. SEM Protecting Groups for 4-Bromoindazole

This guide provides an in-depth technical comparison of Tetrahydropyranyl (THP) and 2-(Trimethylsilyl)ethoxymethyl (SEM) protecting groups, specifically tailored for 4-bromoindazole . [1] Executive Summary & Decision Mat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Tetrahydropyranyl (THP) and 2-(Trimethylsilyl)ethoxymethyl (SEM) protecting groups, specifically tailored for 4-bromoindazole .

[1]

Executive Summary & Decision Matrix

In the functionalization of 4-bromoindazole, the choice between THP and SEM is rarely arbitrary; it is dictated by the downstream chemistry (specifically C3-lithiation vs. Pd-catalyzed coupling) and the tolerance for regiochemical isomers.

  • Select THP if your primary goal is cost-efficiency, you are performing standard Suzuki/Buchwald couplings, and you can tolerate (or separate) diastereomers.

  • Select SEM if you require directed ortho-lithiation (DoM) at C3, need absolute stability against strong bases (n-BuLi), or require a protecting group that does not introduce a new chiral center.

Decision Workflow

DecisionMatrix cluster_legend Key Start Starting Material: 4-Bromoindazole Goal Primary Downstream Goal? Start->Goal Lithiation C3-Lithiation / Functionalization (Requires DoM) Goal->Lithiation Anionic Chemistry Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald) Goal->Coupling Transition Metal Cat. SEM Select SEM Group (Robust, Directing Group) Lithiation->SEM Essential for Direction Budget Budget / Scale? Coupling->Budget Budget->SEM High Value / Low Scale THP Select THP Group (Cost-effective, Acid Labile) Budget->THP Cost Sensitive / Large Scale Recommended Recommended

Figure 1: Strategic decision matrix for selecting protecting groups based on synthetic intent.

Technical Analysis: The "Peri-Effect" Challenge

Protecting 4-bromoindazole is distinct from protecting unsubstituted indazole due to the C4-Bromine atom . This atom exerts a steric "peri-effect" on the N1 position.

  • Thermodynamics: The N1-protected isomer is generally the thermodynamic product for indazoles.

  • Sterics: The Van der Waals radius of Bromine (1.85 Å) creates steric clash with bulky protecting groups at N1.

  • Regioselectivity Consequence: While N1 protection remains favored, the rate of N2 protection increases compared to unsubstituted indazoles. Reaction conditions must be thermodynamically controlled (e.g., higher temperatures, reversible conditions) to maximize the N1:N2 ratio.

Regioselectivity Pathway

Regioselectivity Indazole 4-Bromoindazole (Tautomeric Eq.) N1_Path N1 Attack (Thermodynamic) Indazole->N1_Path Slowed by C4-Br N2_Path N2 Attack (Kinetic / Steric Relief) Indazole->N2_Path Less Steric Hindrance N1_Prod N1-Protected (Major Product) N1_Path->N1_Prod N2_Prod N2-Protected (Minor Product) N2_Path->N2_Prod Interaction Peri-Interaction: C4-Br ↔ N1-PG Interaction->N1_Prod

Figure 2: Impact of C4-Bromine steric bulk on N1 vs. N2 protection pathways.

Performance Comparison

A. THP (Tetrahydropyranyl)

Mechanism: Acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP).

  • Pros:

    • Cost: Extremely cheap reagents.

    • Atom Economy: No stoichiometric byproducts (100% atom economy in theory).

    • Deprotection: Mild acid hydrolysis (HCl/MeOH or PTSA/MeOH).

  • Cons:

    • Chirality: Introduces a chiral center at the acetal carbon. Since 4-bromoindazole is achiral, this creates a racemic mixture. If your molecule later becomes chiral, THP will create diastereomers , complicating NMR analysis and HPLC purification.

    • Stability: Unstable to strong Lewis acids and high heat in acidic media.

    • Lithiation: Poor directing group. Does not effectively stabilize C3-lithio species compared to SEM.

B. SEM (2-(Trimethylsilyl)ethoxymethyl)

Mechanism: Nucleophilic substitution with SEM-Cl using a strong base (NaH).

  • Pros:

    • Achiral: No new stereocenters; simplifies NMR/HPLC data.

    • Lithiation Director: The oxygen in the ethoxy chain coordinates Lithium, acting as a Directed Ortho Metalation (DoM) group. This is critical if you plan to functionalize C3 while preserving the C4-Br.

    • Stability: Extremely stable to base (n-BuLi, KOtBu) and Suzuki coupling conditions.

  • Cons:

    • Toxicity: SEM-Cl is expensive and toxic. Deprotection releases formaldehyde (carcinogen) and silanes.

    • Atom Economy: Poor; generates stoichiometric salt waste.

Summary Data Table
FeatureTHP (Tetrahydropyranyl)SEM (Trimethylsilylethoxymethyl)
Reagents DHP, PTSA (cat.)SEM-Cl, NaH (60%)
Reaction Type Acid-cat. AdditionS_N2 Substitution
N1:N2 Selectivity Moderate (~4:1 to 10:1)High (>10:1) under thermodynamic control
Chirality Racemic (creates chiral center) Achiral
Stability (Base) GoodExcellent (Lithium tolerant)
Stability (Acid) Poor (Labile < pH 4)Moderate (Stable > pH 1)
Deprotection HCl / MeOH / HeatTBAF / THF or TFA then basic workup
C3-Lithiation Poor directionExcellent direction (DoM)

Experimental Protocols

Protocol A: THP Protection of 4-Bromoindazole

Best for: Large scale, Suzuki coupling precursors.

  • Setup: Dissolve 4-bromoindazole (1.0 equiv) in anhydrous DCM (0.5 M) or Toluene (for higher T).

  • Catalyst: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv). Note: PTSA is cheaper but PPTS is milder and reduces polymerization of DHP.

  • Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) dropwise at RT.

  • Reaction: Stir at reflux (40°C for DCM, 80°C for Toluene) for 4–6 hours. Heat helps overcome the C4-Br steric barrier to drive the reaction to completion.

  • Workup: Wash with sat. NaHCO3, brine, dry over Na2SO4.

  • Purification: Crystallization from Hexane/EtOAc is often difficult due to the THP group; flash chromatography is usually required.

Protocol B: SEM Protection of 4-Bromoindazole

Best for: C3-Lithiation, complex multi-step synthesis.

  • Activation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0°C under Argon.

  • Deprotonation: Add solution of 4-bromoindazole (1.0 equiv) in THF dropwise. Stir 30 min at 0°C until H2 evolution ceases. The anion is formed first to ensure N-nucleophilicity.

  • Protection: Add SEM-Cl (1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir 2–4 hours.

  • Quench: Carefully add ice-water. Extract with EtOAc.[1][2]

  • Purification: Silica gel chromatography (0-20% EtOAc/Hexanes). The N1 isomer is typically less polar (higher Rf) than the N2 isomer.

Protocol C: Deprotection (The "Application Scientist" Way)
  • THP Removal: Dissolve in MeOH, add 1M HCl (3 equiv), heat to 50°C for 2 hours. Neutralize with NaHCO3.

  • SEM Removal (Two-Step Method):

    • Why Two-Step? Direct TBAF often leads to incomplete deprotection or side reactions with the indazole ring.

    • Step 1: Treat with TFA (neat or 50% in DCM) at RT for 2 hours to remove the SEM ether, generating the N-hydroxymethyl intermediate.

    • Step 2: Concentrate TFA. Redissolve in MeOH/THF and add excess aq. NH4OH or NaOAc. Stir 1 hour to cleave the hemiaminal (release formaldehyde).

Critical Insight: Lithiation of 4-Bromo-1-SEM-indazole

If you intend to lithiate C3, you must navigate the competition between C3-deprotonation and C4-Lithium-Halogen Exchange .

  • Reagent Choice: Do NOT use n-BuLi. n-BuLi will attack the Bromine at C4 (Li-Hal exchange) faster than it deprotonates C3, removing your bromine handle.

  • Correct Reagent: Use LDA (Lithium Diisopropylamide) at -78°C. LDA is bulky and non-nucleophilic; it will deprotonate C3 (guided by the SEM group) without touching the C4-Br.

References

  • Regioselectivity in Indazoles: Beilstein J. Org. Chem.2024 , 20, 1823–1834. Link (Discusses N1/N2 selectivity factors including steric bulk).

  • SEM Directed Lithiation: J. Org. Chem.2006 , 71, 2687–2689. Link (Seminal paper on SEM directing C3 lithiation in indazoles).

  • THP Protection Protocols:Vertex AI Research / BenchChem Technical Notes.
  • Suzuki Coupling of Bromoindazoles: RSC Adv.2021 , 11, 6604-6611. Link (Demonstrates stability of bromoindazoles in Pd-coupling).

  • Lithium-Halogen Exchange Dynamics: Chem. Eur. J.2023 , 29, e202301439. Link (Mechanistic insight into competition between deprotonation and exchange).

Sources

Comparative

LC-MS Fragmentation Patterns of THP-Protected Indazoles: A Comparative Guide vs. Boc and SEM

Indazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles and benzimidazoles in kinase inhibitors and receptor antagonists. Because the indazole core possesses two distinct...

Author: BenchChem Technical Support Team. Date: March 2026

Indazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles and benzimidazoles in kinase inhibitors and receptor antagonists. Because the indazole core possesses two distinct nitrogen atoms (N1 and N2), regioselective functionalization requires the strategic use of protecting groups[2].

While Tetrahydropyranyl (THP), tert-Butyloxycarbonyl (Boc), and 2-(Trimethylsilyl)ethoxymethyl (SEM) are the industry standards for indazole protection, their behavior under Liquid Chromatography-Mass Spectrometry (LC-MS) analysis varies drastically. As a Senior Application Scientist, I have structured this guide to objectively compare the LC-MS stability and fragmentation causality of THP-protected indazoles against Boc and SEM alternatives, providing a self-validating analytical protocol for your workflows.

Mechanistic Insights: The Causality of Gas-Phase Fragmentation

Understanding why a protecting group fragments under Electrospray Ionization (ESI) or Electron Impact (EI) is critical for distinguishing between actual synthetic degradation and in-source MS fragmentation.

The THP Group: Facile Loss of Dihydropyran (-84 Da)

The THP group forms an aminal-like C–N bond with the indazole core. In the acidic environment of an LC mobile phase (typically containing 0.1% Formic Acid) and the thermal conditions of an ESI source, this bond is highly susceptible to protonation.

During Collision-Induced Dissociation (CID), the protonated molecular ion


 undergoes a concerted heterolytic cleavage. This is thermodynamically driven by two factors: the expulsion of a highly stable neutral molecule, 3,4-dihydro-2H-pyran (DHP, exactly 84.06 Da), and the restoration of aromaticity in the resulting unprotected indazole cation [1]. Consequently, the -84 Da neutral loss  is the definitive diagnostic signature for THP-protected heterocycles [3].
The Boc Group: Stepwise Elimination (-100 Da)

Boc-protected indazoles exhibit a well-documented fragmentation cascade. The


 ion first loses isobutylene (-56 Da) via a McLafferty-type rearrangement, followed rapidly by the decarboxylation of the resulting carbamic acid (-44 Da). This combined -100 Da neutral loss  is highly predictable, though Boc groups are generally more stable in the MS source than THP groups.
The SEM Group: Robust and Complex (-73 Da / -103 Da)

SEM is frequently employed when strict N2-regioselectivity is required [2]. Unlike the highly labile THP acetal, the SEM ether linkage is robust under standard ESI conditions. When subjected to high collision energies, SEM-indazoles typically fragment via the loss of the trimethylsilyl radical (-73 Da) or trimethylsilanol (-90 Da), making its MS/MS spectra more complex but ensuring the parent ion remains dominant during standard full-scan MS.

Comparative Performance Data

The following table synthesizes the quantitative mass shifts and stability profiles of these three protecting groups to aid in MS method development and spectral interpretation.

Protecting GroupNet Mass Addition to Indazole (Da)Primary MS/MS Neutral LossDiagnostic Fragment IonESI-MS Source StabilityBench Chemical Stability
THP +84.06-84 Da (Dihydropyran)

Low to Moderate (Prone to in-source fragmentation)Stable to base; highly acid-labile
Boc +100.05-56 Da (Isobutylene)-44 Da (CO

)

ModerateStable to base; acid-labile
SEM +130.08-73 Da (TMS radical)-90 Da (TMSOH)

High (Intact parent ion usually dominates)Stable to mild acid/base; fluoride-labile

Self-Validating LC-MS/MS Protocol

To ensure data trustworthiness, an LC-MS protocol must be able to differentiate between in-source fragmentation (the protecting group falling off inside the mass spectrometer) and sample degradation (the protecting group falling off in the reaction flask). This step-by-step methodology includes a built-in chromatographic validation system.

Step 1: System Suitability and Control Injection

  • Inject a standard solution of the unprotected indazole.

  • Record its exact retention time (

    
    ) and optimize the MS tuning for its 
    
    
    
    ion.

Step 2: Sample Preparation

  • Dilute the THP-protected indazole sample to 1 µg/mL in a neutral diluent (e.g., 50:50 Water:Acetonitrile) to prevent premature acid-catalyzed deprotection in the vial. Avoid using pure methanol if residual acid is present, as it can catalyze THP cleavage.

Step 3: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.05% Formic Acid (keep acid concentration low to preserve THP).

  • Mobile Phase B: Acetonitrile + 0.05% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. (THP-indazoles are significantly more lipophilic and will elute later than unprotected indazoles).

Step 4: Mass Spectrometry (ESI+) & Self-Validation Analysis

  • Operate the MS in positive ESI mode. Scan range: m/z 100–1000.

  • The Self-Validation Check: Look at the Extracted Ion Chromatogram (XIC) for the unprotected indazole mass (

    
    ).
    
    • Scenario A: If the

      
       signal appears at 
      
      
      
      , your sample has degraded in the flask.
    • Scenario B: If the

      
       signal appears at the later retention time of the THP-protected peak, it is strictly an artifact of in-source fragmentation . The sample in the flask is intact.
      

Step 5: MS/MS Confirmation

  • Isolate the parent ion (

    
    ) in the quadrupole.
    
  • Apply a collision energy of 15–25 eV.

  • Confirm the presence of the base peak at

    
    , validating the -84 Da neutral loss.
    

Fragmentation Pathway Visualization

The following diagram illustrates the logical flow of CID fragmentation for THP- vs. Boc-protected indazoles, highlighting the convergence on the unprotected indazole core.

G Parent_THP [M+H]+ THP-Indazole (m/z = M + 85) CID_THP Collision-Induced Dissociation (CID) Parent_THP->CID_THP Parent_Boc [M+H]+ Boc-Indazole (m/z = M + 101) CID_Boc Collision-Induced Dissociation (CID) Parent_Boc->CID_Boc Frag_Indazole [M+H]+ Unprotected Indazole (m/z = M + 1) CID_THP->Frag_Indazole Main Cleavage Loss_THP Neutral Loss: Dihydropyran (-84 Da) CID_THP->Loss_THP Expelled CID_Boc->Frag_Indazole Main Cleavage Loss_Boc Neutral Loss: Isobutylene + CO2 (-100 Da) CID_Boc->Loss_Boc Expelled

Caption: Comparative CID fragmentation pathways of THP- and Boc-protected indazoles in LC-MS/MS.

References

  • Isser, S. J., Duffield, A. M., & Djerassi, C. (1968). Mass spectrometry in structural and stereochemical problems. CLIV. Electron impact-promoted fragmentation of alkyl tetrahydropyranyl ethers and thioethers. The Journal of Organic Chemistry, 33(6), 2266–2271. URL:[Link]

  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole

The foundational principle of our protocol is proactive risk mitigation. The known hazards for the closely related isomer include acute toxicity if swallowed, potential harm from skin contact or inhalation, and significa...

Author: BenchChem Technical Support Team. Date: March 2026

The foundational principle of our protocol is proactive risk mitigation. The known hazards for the closely related isomer include acute toxicity if swallowed, potential harm from skin contact or inhalation, and significant irritation to the skin, eyes, and respiratory tract.[1] Therefore, our handling procedures are designed to create multiple barriers of protection to prevent any route of exposure.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, our primary goal is to minimize exposure potential through engineering controls. The physical state of the compound (likely a solid) dictates the primary risks: inhalation of dust particles and inadvertent contact with skin or eyes.

Primary Engineering Control: All handling of 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood provides critical containment of airborne particulates and vapors, protecting the user from respiratory exposure.

Secondary Controls: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[5][6][7] These are not just checklist items; they are your immediate lifeline in an emergency.

II. Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final and most personal layer of protection. The selection of appropriate PPE is based on a thorough risk assessment of the specific tasks to be performed. Below is a summary of the required equipment.

Protection Type Specific Equipment Rationale and Expert Insight
Eye and Face Protection Chemical splash goggles and a face shield.Standard safety glasses are insufficient. The GHS classification for the related isomer indicates "Causes serious eye irritation".[1][4][6][7] Goggles provide a seal against dust and splashes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.
Hand Protection Nitrile or butyl rubber gloves (minimum thickness of 4-5 mil).The molecule contains a bromo-indazole core, suggesting potential for skin irritation and absorption.[1][4] Nitrile gloves offer good resistance to a broad range of chemicals.[3][8] Always double-glove when handling the neat compound. Inspect gloves for any signs of degradation before and during use. Remove and replace gloves immediately if contamination is suspected.[9]
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants.This protects the skin from accidental contact with the chemical.[3][9] The lab coat should be buttoned completely. For operations involving larger quantities (>10g), a chemical-resistant apron should be worn over the lab coat.[10][11]
Respiratory Protection An N95-rated dust mask or a respirator with P100 cartridges.Necessary when handling the powder form to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[1][3] For extended operations or in case of a spill, a half-mask or full-face respirator with appropriate cartridges provides superior protection.
Foot Protection Closed-toe, chemical-resistant shoes.This is a fundamental laboratory safety requirement to protect feet from spills and falling objects.[3]
III. Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is critical for minimizing risk. The following protocol outlines the key stages of handling this compound.

A. Preparation and Weighing:

  • Don PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.

  • Fume Hood Preparation: Ensure the fume hood sash is at the appropriate working height. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Weigh the compound directly into a tared container within the fume hood. Use a spatula to carefully transfer the solid, avoiding the creation of dust.

  • Closure: Immediately and securely cap the primary container after dispensing.

B. Dissolution and Reaction Setup:

  • Solvent Addition: Add the solvent to the container with the compound slowly to avoid splashing.

  • Mixing: If sonication or heating is required, ensure the container is properly sealed or equipped with a condenser to prevent vapor release.

  • Transfer: Use a syringe or cannula for liquid transfers to minimize the risk of spills.

C. Post-Handling Decontamination and Disposal:

  • Decontamination: Thoroughly wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and then with soap and water. Dispose of the bench paper and cleaning materials as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and lab coat. Always wash hands thoroughly with soap and water after removing PPE.[11]

  • Waste Disposal: All materials that have come into contact with 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole, including excess reagent, contaminated labware, and used PPE, are considered hazardous waste.

    • Collect all solid and liquid waste in clearly labeled, sealed containers.[6][12]

    • Disposal must be carried out through an approved waste disposal plant in accordance with all local, state, and federal regulations.[5][7][13] Do not dispose of this chemical down the drain.[12]

IV. Emergency Procedures: Plan for the Unexpected

Even with meticulous planning, accidents can happen. Immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][5][7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[4][5][7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[4][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[5]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5][6] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision points and workflow for safely handling 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_emergency Emergency Protocol prep_start Start: Obtain Compound eng_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep_start->eng_controls Step 1 ppe Don Full PPE (Goggles, Face Shield, Gloves, etc.) eng_controls->ppe Step 2 weigh Weigh Solid Compound ppe->weigh dissolve Dissolve / React weigh->dissolve Step 3 decontaminate Decontaminate Work Area dissolve->decontaminate waste Segregate Hazardous Waste decontaminate->waste Step 4 ppe_doff Doff PPE Correctly waste->ppe_doff Step 5 wash Wash Hands Thoroughly ppe_doff->wash Step 6 end_proc End of Procedure wash->end_proc spill Spill Occurs spill_clean Follow Spill Protocol spill->spill_clean exposure Personal Exposure Occurs first_aid Administer First Aid (Flush Skin/Eyes) exposure->first_aid med_attn Seek Medical Attention first_aid->med_attn

Caption: A workflow diagram outlining the key steps and decision points for handling 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole.

References

  • PubChem. 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. National Center for Biotechnology Information. [Link]

  • Kentucky Pesticide Safety Education. Personal Protective Equipment. University of Kentucky. [Link]

  • INDOFINE Chemical Company, Inc. Safety Data Sheet.[Link]

  • Royal Brinkman. Personal protective equipment for crop protection.[Link]

  • SA Grain. A few less obvious guidelines for handling plant protection products.[Link]

  • World Health Organization. Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.[Link]

Sources

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